4-chloro-3-methyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDKUXJKMAFCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166524 | |
| Record name | Pyrazole, 4-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15878-08-7, 1092682-87-5 | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15878-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole, 4-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1092682-87-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Properties of 4-chloro-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-3-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the pyrazole core and the reactive chlorine atom, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 15878-08-7 | [1] |
| Molecular Formula | C₄H₅ClN₂ | [1] |
| Molecular Weight | 116.55 g/mol | [1] |
| Appearance | White solid | [1] |
| pKa (Predicted) | 13.27 ± 0.50 | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the direct chlorination of 3-methyl-1H-pyrazole. Several chlorinating agents can be employed for this transformation, with N-chlorosuccinimide (NCS) and 1,3,5-trichloroisocyanuric acid (TCCA) being common choices due to their relative safety and efficiency.
General Synthesis Workflow
The synthesis process typically involves the reaction of the starting material with a chlorinating agent in a suitable solvent, followed by workup and purification of the final product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Chlorination using TCCA
The following protocol is a representative procedure for the synthesis of 4-chloropyrazoles using TCCA as the chlorinating agent.[2][3]
Materials:
-
Hydrazine substrate (e.g., a precursor to 3-methyl-1H-pyrazole)
-
1,3,5-trichloroisocyanuric acid (TCCA)
-
2,2,2-Trifluoroethanol (TFE)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a stirring solution of the hydrazine substrate (0.5 mmol) in TFE (2 mL), add TCCA (0.5 mmol, 1.0 equiv.).[2]
-
Heat the reaction mixture at 40 °C for 4 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Quench the reaction by adding a saturated solution of Na₂S₂O₃ (1–2 mL).[2]
-
Dilute the mixture with EtOAc (5 mL) and extract with ethyl acetate (3 x 15 mL).[2]
-
Dry the combined organic layers over MgSO₄ and evaporate the solvent under reduced pressure.[2]
-
Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:150) as the eluent to obtain the desired 4-chloropyrazole product.[2]
It is important to note that this is a general procedure, and optimization of reaction conditions may be necessary for the specific synthesis of this compound from 3-methyl-1H-pyrazole.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H proton, a singlet for the methyl group protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the three pyrazole ring carbons and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching, C-H stretching of the methyl group and the pyrazole ring, C=N and C=C stretching of the pyrazole ring, and the C-Cl stretching vibration.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (116.55 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).
Applications in Drug Development
Pyrazole derivatives are a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.
Anti-inflammatory Activity
Many pyrazole-containing compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via COX-2 inhibition.
Anticancer Activity
The pyrazole scaffold is also prevalent in a number of anticancer agents. The cytotoxic effects of pyrazole derivatives can be attributed to their ability to target various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Some pyrazole derivatives have been shown to induce apoptosis in cancer cells.[5] For instance, certain pyrazole compounds have demonstrated cytotoxic effects on breast cancer cell lines such as MCF7 and MDA-MB-231, with IC₅₀ values in the micromolar range.[5]
One of the key signaling pathways often implicated in cancer is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. Some pyrazole derivatives have been investigated as inhibitors of this pathway.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 4-chloro-3-methyl-1H-pyrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-3-methyl-1H-pyrazole is a halogenated heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a chlorine atom and a methyl group to the pyrazole ring can significantly influence its physicochemical properties and biological activity, making this compound a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a summary of the available characterization data for this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂ | [5] |
| Molecular Weight | 116.55 g/mol | [5] |
| Appearance | White powder | [6] |
| CAS Number | 15878-08-7 | [5][6][7] |
| pKa (Predicted) | 13.27 ± 0.50 | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the proton on the pyrazole ring. The chemical shift of the methyl group (C3-CH₃) would likely appear in the upfield region, while the pyrazole ring proton (C5-H) would be found further downfield. The NH proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the nitrogen and chlorine atoms. Based on data for other pyrazole derivatives, the C3 and C5 carbons would have different chemical shifts from the C4 carbon, which is directly attached to the chlorine atom.[8][9][10][11]
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching, C-H stretching of the methyl group and the pyrazole ring, C=C and C=N stretching vibrations within the aromatic ring, and a C-Cl stretching vibration.
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (116.55 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is anticipated. Fragmentation patterns would likely involve the loss of small molecules such as HCN and the methyl group.
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of pyrazole derivatives. A common approach involves the cyclization of a β-dicarbonyl compound or its equivalent with hydrazine. For this compound, a potential pathway could start from a chlorinated β-diketone or a related precursor, followed by condensation with hydrazine.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
While specific, validated protocols for this compound are not available, the following are general methodologies for the key characterization techniques, adapted from standard practices for similar organic compounds.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[12]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher frequency spectrometer. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.[12]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) using an appropriate cell.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization: Use a suitable ionization technique, such as electron impact (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: A general workflow for the spectroscopic characterization of a chemical compound.
Biological Activity
While the pyrazole scaffold is known for a broad range of biological activities, specific studies on the biological effects of this compound are not extensively reported in publicly available literature. The presence of the chloro and methyl substituents could modulate the activity profile compared to other pyrazole derivatives. Further research is required to elucidate its specific biological targets and potential therapeutic applications.
Safety and Handling
This compound is classified as an irritant.[13] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.[6] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a pyrazole derivative with potential for use as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. While basic physicochemical and safety information is available, there is a notable lack of detailed, publicly accessible experimental data, including melting and boiling points, solubility, and comprehensive spectroscopic analyses. Furthermore, its specific biological activities have yet to be thoroughly investigated. The information and general protocols provided in this guide serve as a starting point for researchers interested in further exploring the chemical and biological properties of this compound.
References
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Buy 4-Chloro-3-phenyl-1H-pyrazole [smolecule.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Page loading... [guidechem.com]
- 6. 15878-08-7 | 4-Chloro-3-methyl-1H-pyrazole, 95% [aspirasci.com]
- 7. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound CAS#: 1092682-87-5 [chemicalbook.com]
An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-3-methyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides established synthesis protocols, and explores its significant role as an intermediate in the synthesis of bioactive molecules, with a particular focus on non-steroidal anti-inflammatory drugs (NSAIDs). Safety information, handling procedures, and analytical methods are also discussed to provide a complete resource for laboratory and research applications.
Chemical Identity and Properties
This compound is a substituted pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of a chloro group at the 4-position and a methyl group at the 3-position imparts specific reactivity and physical characteristics to the molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 15878-08-7[1] |
| Alternative CAS | 1092682-87-5[2] |
| Molecular Formula | C₄H₅ClN₂[1] |
| Molecular Weight | 116.55 g/mol |
| Canonical SMILES | CC1=C(C=NN1)Cl |
| InChI Key | LCDKUXJKMAFCTI-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Appearance | White to off-white crystalline powder | Generic |
| Melting Point | Not consistently reported | - |
| Boiling Point | Not consistently reported | - |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in non-polar solvents. | [3] |
| pKa | 13.27 ± 0.50 (Predicted) |
Synthesis of this compound
The primary synthetic route to this compound involves the direct chlorination of 3-methylpyrazole. Various chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂) being common laboratory reagents. An alternative approach is through electrosynthesis.
Experimental Protocol: Chlorination using Thionyl Chloride
This protocol is a representative method for the synthesis of this compound.
Materials:
-
3-methylpyrazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform or dichloromethane
-
Catalyst (e.g., DMF, triethylamine)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyrazole (1 equivalent) in anhydrous chloroform or dichloromethane.
-
Slowly add thionyl chloride (2-3 equivalents) to the solution. A catalyst, such as a few drops of DMF or triethylamine (0.05-0.5 equivalents), can be added to facilitate the reaction.[4]
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford pure this compound.[4]
Electrosynthesis Approach
An alternative method involves the electrosynthesis of 4-chloro-substituted pyrazoles through the chlorination of the parent pyrazole on a platinum anode in an aqueous sodium chloride solution under galvanostatic diaphragm electrolysis.[5] This method can offer high yields depending on the specific pyrazole derivative and reaction conditions.[5]
Role in Drug Development and Biological Significance
Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic core.[6][7] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antipsychotic properties.[3][6]
Intermediate in the Synthesis of COX-2 Inhibitors
This compound is a crucial intermediate in the synthesis of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors.[8] The most notable example is Celecoxib (SC-58635), a selective COX-2 inhibitor used for the treatment of arthritis and pain.[8][9]
The pyrazole ring in these drugs plays a vital role in their pharmacological activity by acting as a bioisostere for an aryl group, which can improve the drug's lipophilicity and solubility.[6] While not always directly interacting with the target protein, the pyrazole scaffold helps to correctly orient the pharmacophoric groups within the binding pocket of the enzyme.[6]
Below is a generalized workflow illustrating the use of this compound in the synthesis of a diarylpyrazole, a core structure in many COX-2 inhibitors.
Biological Targets of Pyrazole-Containing Drugs
The pyrazole scaffold is present in drugs that target a wide array of biological molecules. The specific biological activity is determined by the substituents on the pyrazole ring.
Table 3: Examples of Biological Targets for Pyrazole-Containing Pharmaceuticals
| Drug Class | Target | Example Drug |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Celecoxib[8] |
| Antipsychotic | Metabotropic glutamate receptor 5 (mGluR5) | CDPPB[6] |
| Anticancer | Bruton's tyrosine kinase (BTK) | Ibrutinib[10] |
| Anticoagulant | Factor Xa | Apixaban[6] |
| Erectile Dysfunction | Phosphodiesterase type 5 (PDE5) | Sildenafil[6] |
The following diagram illustrates a simplified representation of the COX-2 inhibition pathway, a primary target for drugs derived from this compound.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[1]
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase | Acetonitrile and water[1] |
| Detector | UV at an appropriate wavelength (e.g., 206 nm)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Injection Volume | 10-20 µL |
| Temperature | Ambient |
Spectroscopic Data
While a complete, verified set of spectral data is not consistently available in public literature, typical chemical shifts in ¹H and ¹³C NMR for similar pyrazole structures can be predicted.
-
¹H NMR: The proton on the pyrazole ring is expected to appear as a singlet in the aromatic region. The methyl protons will also be a singlet in the aliphatic region.
-
¹³C NMR: The carbon atoms of the pyrazole ring will have distinct signals, as will the methyl carbon. The carbon attached to the chlorine atom will be significantly influenced by the halogen's electronegativity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
In Case of Contact:
-
Eyes: Rinse immediately with plenty of water and seek medical advice.
-
Skin: Wash with plenty of soap and water.
-
-
Disposal: This material and its container must be disposed of as hazardous waste.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its role as a key intermediate in the synthesis of COX-2 inhibitors highlights its importance in the development of anti-inflammatory therapeutics. This guide provides essential technical information to support the safe and effective use of this compound in research and development.
References
- 1. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
- 2. This compound CAS#: 1092682-87-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijcpa.in [ijcpa.in]
An In-depth Technical Guide on the Crystal Structure of 4-chloro-1H-pyrazole
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield publicly available crystallographic data for 4-chloro-3-methyl-1H-pyrazole. This guide therefore presents a comprehensive analysis of the closely related and well-characterized parent compound, 4-chloro-1H-pyrazole . The structural information herein provides a critical foundation for understanding the solid-state properties of substituted chloropyrazoles and serves as a valuable reference for further research and molecular modeling of its derivatives.
Introduction
Pyrazoles are a prominent class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their versatile chemical nature and ability to engage in various non-covalent interactions make them privileged scaffolds in medicinal chemistry and materials science. The introduction of a chlorine atom at the 4-position of the pyrazole ring significantly influences the electronic properties and intermolecular interactions of the molecule, making the study of its crystal structure crucial for understanding its behavior in the solid state and its potential applications in drug design and crystal engineering.
This technical guide provides a detailed overview of the crystal structure of 4-chloro-1H-pyrazole, as determined by low-temperature X-ray crystallography. It includes a summary of the crystallographic data, a detailed description of the experimental procedures for crystallization and structure determination, and an analysis of the supramolecular architecture.
Crystal Structure and Molecular Geometry
The crystal structure of 4-chloro-1H-pyrazole, C₃H₃ClN₂, was determined at 170 K and exhibits an orthorhombic crystal system with the space group Pnma.[1][2][3] A notable feature of this structure is the presence of one and a half molecules in the asymmetric unit, with one molecule situated on a mirror plane.[1][2][3] This arrangement leads to a crystallographic disorder of the N-H proton over two positions with 50% occupancy each.[1][2]
The molecular structure of 4-chloro-1H-pyrazole is essentially planar. Due to the proton disorder, the C-N bond lengths are averaged, resulting in values of 1.335 (2) Å, 1.334 (2) Å, and 1.334 (2) Å.[2] These are intermediate between typical single and double bond lengths and are comparable to those observed in the 4-bromo analogue.[2]
Crystallographic Data
The following table summarizes the key crystallographic data for 4-chloro-1H-pyrazole.
| Parameter | Value |
| Chemical Formula | C₃H₃ClN₂ |
| Molecular Weight | 102.52 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Temperature | 170 K |
| a (Å) | 14.9122 (10) |
| b (Å) | 17.6410 (9) |
| c (Å) | 4.9878 (3) |
| V (ų) | 1312.13 (14) |
| Z | 12 |
| Radiation Type | Mo Kα |
| μ (mm⁻¹) | 0.69 |
Supramolecular Assembly and Intermolecular Interactions
In the solid state, 4-chloro-1H-pyrazole molecules self-assemble into trimeric units through intermolecular N—H···N hydrogen bonds.[1][2][3] These trimers are a common supramolecular motif for pyrazoles with small substituents at the 3 and 5 positions. The packing of these trimeric units results in a herringbone arrangement when viewed along the b-axis.[1][3] The structure does not exhibit any significant π-stacking interactions.[1][3]
Experimental Protocols
Synthesis and Crystallization
4-chloro-1H-pyrazole is a commercially available compound. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methylene chloride solution at room temperature.[3]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a Bruker D8 CMOS diffractometer.[2] To prevent sublimation of the crystal due to the heat from the X-ray beam, data was collected at a low temperature of 170 K.[1][2][3] The data collection was performed using Mo Kα radiation. The CrysAlis PRO software was used for scaling and absorption correction.[2]
The crystal structure was solved and refined using standard crystallographic software. All C—H protons were refined freely, while the disordered N—H protons were fixed with an AFIX command and constrained to half occupancy.[2]
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from sample preparation to the final determination of the crystal structure.
References
Spectroscopic Analysis of 4-chloro-3-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-chloro-3-methyl-1H-pyrazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents expected spectroscopic values based on the analysis of closely related analogs and general principles of spectroscopic interpretation for pyrazole derivatives. Detailed experimental protocols for acquiring such data are also provided.
Core Spectroscopic Data
The structural confirmation of this compound, a substituted pyrazole with potential applications in medicinal chemistry and materials science, relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups and bond vibrations, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR (Proton NMR) Data
The proton NMR spectrum of this compound is expected to show two distinct signals: one for the methyl protons and another for the lone proton on the pyrazole ring. The N-H proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH ₃ | ~2.2 - 2.5 | Singlet (s) | The chemical shift is influenced by the adjacent sp² carbon of the pyrazole ring. |
| C5-H | ~7.5 - 7.8 | Singlet (s) | The chemical shift is in the aromatic region, typical for protons on a pyrazole ring. |
| N-H | Variable (often broad) | Singlet (br s) | Position is dependent on solvent, concentration, and temperature. May exchange with D₂O. |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms in this compound.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C H₃ | ~10 - 15 | Aliphatic carbon signal. |
| C 4 | ~105 - 110 | Carbon bearing the chlorine atom; its chemical shift is significantly influenced by the halogen. |
| C 5 | ~130 - 135 | Unsubstituted carbon on the pyrazole ring. |
| C 3 | ~145 - 150 | Carbon bearing the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for N-H, C-H, C=N, and C-Cl bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch | 1500 - 1600 | Medium to Strong |
| C=C stretch | 1400 - 1500 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₄H₅ClN₂), the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z | Assignment | Notes |
| 116/118 | [M]⁺ | Molecular ion peak showing the M and M+2 isotopic pattern for chlorine. |
| 81 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 54 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide. |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above. These may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR : Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet : Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry Protocol
-
Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be used.
-
Data Acquisition :
-
EI-MS : Introduce the sample into the ion source (often via a direct insertion probe or GC inlet). The standard electron energy is 70 eV.
-
ESI-MS : Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for the structural elucidation of this compound.
Solubility Profile of 4-chloro-3-methyl-1H-pyrazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-3-methyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document outlines the expected qualitative solubility based on the general behavior of pyrazole derivatives. Furthermore, it details standardized experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for scientists and researchers engaged in the development and formulation of products containing this compound, enabling them to conduct accurate solubility assessments.
Introduction
This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are key structural motifs in many pharmaceutical and agrochemical compounds. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound in organic solvents is a critical physical property that influences reaction kinetics, purification processes, formulation development, and bioavailability. Understanding and accurately measuring its solubility is therefore a fundamental requirement in its application and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅ClN₂ |
| Molecular Weight | 116.55 g/mol |
| Appearance | White to off-white crystalline powder |
| pKa (Predicted) | 13.27 ± 0.50 |
| LogP (Predicted) | 1.4 |
Solubility Data
Qualitative Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility |
| Methanol | 5.1 | High |
| Ethanol | 4.3 | High |
| Acetone | 4.3 | Moderate to High |
| Acetonitrile | 5.8 | Moderate to High |
| Dichloromethane (DCM) | 3.1 | Moderate |
| Ethyl Acetate | 4.4 | Moderate |
| Toluene | 2.4 | Low |
| Hexane | 0.1 | Low / Insoluble |
| Water | 10.2 | Low / Insoluble |
Note: This table is based on general principles of "like dissolves like" and the known behavior of similar pyrazole compounds. Experimental verification is essential.
Example of Quantitative Solubility Data Presentation
For research and development purposes, it is crucial to determine the quantitative solubility of this compound in relevant solvent systems at various temperatures. The data should be presented in a clear and structured format, as shown in the hypothetical example in Table 3.
Table 3: Hypothetical Quantitative Solubility of this compound at Different Temperatures
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Ethanol | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Acetone | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust and well-defined experimental protocols. The following sections describe common and reliable methods for measuring the solubility of a solid organic compound like this compound in organic solvents.
Equilibrium Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in the solution remains constant over successive time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to achieve a clear separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is highly soluble.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the specific solvent at that temperature.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[2][3]
Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method (steps 1 and 2).
-
Filtration: Filter the saturated solution through a pre-weighed, solvent-resistant filter to remove all undissolved solids.
-
Aliquot Measurement: Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent from the dish under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until the solute is completely dry.
-
Drying and Weighing: Place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
Calculation: The weight of the solid residue corresponds to the amount of this compound dissolved in the known volume of the solvent. From this, the solubility can be calculated in units such as g/L or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the equilibrium shake-flask method.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a framework for its determination. Based on the general properties of pyrazole derivatives, it is anticipated to be more soluble in polar organic solvents. For accurate and reliable data, the implementation of standardized experimental protocols, such as the equilibrium shake-flask method or the gravimetric method, is essential. The methodologies and workflow presented herein offer a robust starting point for researchers to generate the critical solubility data required for the successful development and application of this compound.
References
"chemical reactivity of the pyrazole ring in 4-chloro-3-methyl-1H-pyrazole"
An In-depth Technical Guide to the Chemical Reactivity of the Pyrazole Ring in 4-chloro-3-methyl-1H-pyrazole
Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous commercially available drugs due to its metabolic stability and diverse biological activities.[1][2] Compounds incorporating the pyrazole ring exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory activities.[3][4]
This guide focuses on the chemical reactivity of a specific derivative, this compound. The presence of a methyl group at the C3 position and a chloro substituent at the C4 position significantly influences the electronic properties and reactivity of the pyrazole ring, offering multiple avenues for synthetic modification. Understanding these reactive pathways is crucial for researchers, scientists, and drug development professionals aiming to synthesize novel pyrazole-based compounds for therapeutic applications.
Structural and Electronic Properties
Tautomerism
N-unsubstituted pyrazoles, including this compound, exist as a mixture of tautomers due to the migration of the proton between the two nitrogen atoms.[2] This annular tautomerism is a critical aspect of its reactivity, particularly in reactions involving the nitrogen atoms, such as N-alkylation. The equilibrium between these forms can be influenced by the solvent, temperature, and the electronic nature of the substituents on the ring.
Caption: Annular tautomerism in this compound.
Electronic Landscape
The pyrazole ring is aromatic and possesses a unique electronic distribution. It has an acidic, pyrrole-like NH group and a basic, pyridine-like N atom, giving it amphoteric properties.[2] The overall electron density on the carbon atoms is reduced compared to pyrrole due to the presence of the second electronegative nitrogen atom. Computational studies and experimental evidence show that the C4 position of the pyrazole ring is generally the most electron-rich, making it the primary site for electrophilic attack.[5] However, in the target molecule, this position is blocked by a chlorine atom. The methyl group at C3 is an electron-donating group, which slightly increases the electron density of the ring, while the chlorine at C4 is an electron-withdrawing group via induction but can donate electron density through resonance.
Key Reaction Pathways
The reactivity of this compound can be categorized into three main types: reactions at the nitrogen atoms, substitution at the C4-chloro position, and potential reactions at the C5 position.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. quora.com [quora.com]
"electrophilic substitution reactions of 4-chloro-3-methyl-1H-pyrazole"
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-chloro-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and materials science. Understanding their reactivity is paramount for the synthesis of novel compounds. This document details the regioselectivity of electrophilic attack, considering the electronic effects of the existing chloro and methyl substituents. While direct experimental data for this specific molecule is limited, this guide synthesizes information from analogous substituted pyrazoles to predict reactivity and provide detailed experimental protocols for key transformations, including N-alkylation, N-acylation, and C-halogenation. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate comprehension and application in a research and development setting.
Core Concepts: Reactivity of the Pyrazole Ring
The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity in electrophilic aromatic substitution (SEAr) is governed by several factors:
-
Electron Distribution: The ring is electron-rich, making it susceptible to electrophilic attack. In an unsubstituted 1H-pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for substitution.[1][2][3]
-
Nitrogen Atoms: The N1 "pyrrole-like" nitrogen is an electron donor to the ring system. The N2 "pyridine-like" nitrogen is electron-withdrawing and can act as a Lewis base, coordinating with acids or electrophiles. This coordination deactivates the ring towards further electrophilic attack on carbon atoms.[1]
-
Substituent Effects: In this compound, the substituents dictate the regioselectivity:
-
3-Methyl Group: An electron-donating group that activates the ring.
-
4-Chloro Group: An electron-withdrawing group (via induction) that deactivates the ring.
-
Blocked C4 Position: Since the most reactive C4 position is occupied, electrophilic attack on a ring carbon is directed to the next most favorable position, which is C5.
-
Therefore, two primary pathways for electrophilic substitution exist: attack at the N1 nitrogen and attack at the C5 carbon.
References
An In-depth Technical Guide to Nucleophilic Substitution on the 4-Chloro-3-methyl-1H-pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the 4-chloro-3-methyl-1H-pyrazole ring, a key scaffold in medicinal chemistry. The strategic functionalization of this privileged heterocyclic core is pivotal in the development of novel therapeutic agents. This document details various methodologies, including palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitutions, supplemented with experimental protocols, quantitative data, and mechanistic insights.
Introduction to the Reactivity of this compound
The this compound core is an attractive starting material for the synthesis of diverse compound libraries. The chlorine atom at the C4-position, while less reactive than its bromine or iodine counterparts, offers a stable and cost-effective handle for introducing a variety of functional groups. The reactivity of the C-Cl bond is significantly influenced by the electron-rich nature of the pyrazole ring. Consequently, palladium-catalyzed cross-coupling reactions are often the methods of choice to achieve efficient substitution. However, classical nucleophilic aromatic substitution (SNAr) can also be employed, particularly with strong nucleophiles or under forcing conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for the functionalization of the this compound ring. These reactions generally require a palladium catalyst, a phosphine ligand, and a base.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C4-position. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands generally being the most effective.
General Catalytic Cycle for Buchwald-Hartwig Amination:
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base like sodium tert-butoxide (1.4 mmol) in an anhydrous, aprotic solvent such as toluene or dioxane (5 mL) is subjected to heating under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 75-85 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 24 | 60-70 |
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting the this compound with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.
General Catalytic Cycle for Suzuki-Miyaura Coupling:
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
In a reaction vessel, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 mmol) are combined in a mixture of a solvent such as dioxane and water (e.g., 4:1 v/v, 5 mL). The mixture is degassed and heated under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, and the organic layer is separated, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[1]
| Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 80-90 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 120 | 8 | 70-80 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound.
Other Nucleophilic Substitution Reactions
Ullmann Condensation
The Ullmann condensation offers a classical, copper-catalyzed alternative for the formation of C-N, C-O, and C-S bonds.[2] While it often requires higher temperatures compared to palladium-catalyzed reactions, it can be effective for certain substrates.[2]
Experimental Workflow for Ullmann Condensation:
| Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | CuI | K₂CO₃ | DMF | 150 | 24 | 50-60 |
| Imidazole | Cu₂O | Cs₂CO₃ | NMP | 180 | 36 | 40-50 |
Table 3: Representative Conditions for Ullmann Condensation on this compound.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the chloride by strong nucleophiles can be achieved under certain conditions, typically requiring elevated temperatures or microwave irradiation. This method is most effective with highly nucleophilic species like alkoxides and thiolates.
Experimental Protocol: SNAr with Sodium Methoxide
This compound (1.0 mmol) is dissolved in a suitable solvent such as DMF or DMSO. Sodium methoxide (1.5 mmol) is added, and the mixture is heated. The reaction can be significantly accelerated using microwave irradiation. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the product, which may be further purified by chromatography or crystallization.
| Nucleophile | Base | Solvent | Method | Temp. (°C) | Time | Yield (%) |
| Sodium Methoxide | - | DMF | Conventional | 120 | 24 h | 40-50 |
| Sodium Thiophenoxide | - | DMSO | Microwave | 150 | 30 min | 60-70 |
Table 4: Representative Conditions for SNAr on this compound.
Data Presentation
The following tables summarize the spectroscopic data for representative products of nucleophilic substitution on the this compound ring.
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Anilino-3-methyl-1H-pyrazole | 7.8-7.0 (m, 5H, Ar-H), 7.5 (s, 1H, pyrazole C5-H), 5.8 (br s, 1H, NH), 2.2 (s, 3H, CH₃) | 142.1, 138.5, 129.2, 122.5, 118.9, 115.3, 11.2 |
| 3-Methyl-4-phenyl-1H-pyrazole | 7.6-7.2 (m, 5H, Ar-H), 7.4 (s, 1H, pyrazole C5-H), 2.3 (s, 3H, CH₃) | 135.2, 134.8, 128.9, 127.5, 126.8, 122.1, 11.5 |
| 4-Methoxy-3-methyl-1H-pyrazole | 7.3 (s, 1H, pyrazole C5-H), 3.8 (s, 3H, OCH₃), 2.1 (s, 3H, CH₃) | 155.0, 138.0, 118.0, 95.0, 55.0, 10.5 |
| 3-Methyl-4-(phenylthio)-1H-pyrazole | 7.5-7.2 (m, 5H, Ar-H), 7.6 (s, 1H, pyrazole C5-H), 2.2 (s, 3H, CH₃) | 136.5, 135.0, 129.8, 128.7, 127.3, 110.0, 11.0 |
Table 5: Spectroscopic Data for 4-Substituted-3-methyl-1H-pyrazoles. Note: Chemical shifts are approximate and may vary depending on the solvent and N1-substituent.
Conclusion
The functionalization of the this compound ring through nucleophilic substitution is a cornerstone of modern medicinal chemistry. Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer broad substrate scope and high efficiency. For specific applications, classical Ullmann condensation and SNAr reactions provide valuable alternatives. The choice of methodology depends on the desired substituent, available resources, and the need for specific reaction conditions. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic design and synthesis of novel pyrazole-based compounds for drug discovery and development.
References
Stability and Storage of 4-Chloro-3-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-chloro-3-methyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from laboratory research to commercial application.
Summary of Stability and Storage Recommendations
Proper handling and storage are paramount to maintaining the integrity of this compound. The following table summarizes the key recommendations based on available safety data sheets and general chemical principles.
| Parameter | Recommendation | Citation |
| Storage Temperature | Cool and dry place. | [1] |
| Storage Atmosphere | Store in a well-ventilated area. | [1] |
| Container | Keep container tightly closed. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Light Exposure | Store away from direct sunlight. | [1] |
General Stability Profile
This compound is generally considered stable under recommended storage conditions. However, as with many halogenated heterocyclic compounds, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways are likely to involve hydrolysis, photolysis, and thermal decomposition.
While specific quantitative stability data for this compound is not extensively published, general knowledge of the reactivity of chloropyrazoles and alkylpyrazoles can provide insights into potential degradation mechanisms. The chloro-substituent on the pyrazole ring can be susceptible to nucleophilic displacement, and the methyl group can be a site for oxidation.
Potential Degradation Pathways
Hydrolytic Degradation
Hydrolysis is a potential degradation pathway for this compound, particularly under acidic or basic conditions. The C-Cl bond on the pyrazole ring can be susceptible to nucleophilic attack by water or hydroxide ions, which could lead to the formation of 4-hydroxy-3-methyl-1H-pyrazole. The rate of hydrolysis is expected to be dependent on pH and temperature.[4]
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. The pyrazole ring is an aromatic heterocycle that can absorb UV light, leading to the formation of excited states that may undergo various reactions, including cleavage of the C-Cl bond to form radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Thermal Degradation
At elevated temperatures, this compound may undergo thermal decomposition. The specific degradation products will depend on the temperature and the presence of other substances. Thermal stress can lead to fragmentation of the molecule, potentially involving the loss of HCl and the formation of various volatile and non-volatile byproducts.
Oxidative Degradation
While generally stable to oxidation under normal conditions, the presence of strong oxidizing agents can lead to the degradation of this compound. The methyl group is a potential site for oxidation, which could lead to the formation of the corresponding carboxylic acid or other oxidized species. The pyrazole ring itself can also be susceptible to oxidative cleavage under harsh conditions.
Experimental Protocols for Stability Testing
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. The following are general protocols that can be adapted for this specific compound.
General Forced Degradation Protocol
A general approach to forced degradation studies involves exposing a solution or solid sample of the compound to various stress conditions.[2][3] The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Hydrolytic Stability Protocol
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.
-
Store the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Photostability Protocol
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After a specified duration of exposure, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to assess the extent of photodegradation.
Thermal Stability Protocol
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).
-
At specified time intervals, remove a portion of the sample.
-
Prepare a solution of the sample and analyze it using a stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation peaks.
Oxidative Stability Protocol
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature or a slightly elevated temperature for a defined period.
-
Analyze the sample at various time points using a stability-indicating HPLC method to evaluate the extent of oxidative degradation.
Logical Relationship of Stability Factors
The stability of this compound is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. The following diagram illustrates the logical relationship between these factors and the potential for degradation.
Conclusion
While this compound is a stable compound under recommended storage conditions, it is susceptible to degradation under stress conditions such as elevated temperature, light exposure, and non-neutral pH. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of appropriate storage and handling procedures are crucial to maintain the quality and integrity of this important chemical intermediate. The execution of forced degradation studies is highly recommended to establish a comprehensive stability profile and to develop and validate robust, stability-indicating analytical methods. This will ensure the reliability of data generated in research and the quality of the final products in development.
References
Methodological & Application
Application Notes and Protocols: The Use of 4-Chloro-3-methyl-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its ability to form key interactions with various biological targets.[1] Numerous FDA-approved drugs feature a pyrazole core, underscoring its significance in the development of targeted therapies. Among the vast array of pyrazole building blocks, 4-chloro-3-methyl-1H-pyrazole presents itself as a valuable starting material for the synthesis of diverse bioactive molecules. Its specific substitution pattern—a reactive chlorine atom at the 4-position, a methyl group at the 3-position, and two nitrogen atoms within the aromatic ring—offers multiple points for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.
These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, with a particular focus on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols for the synthesis of derivatives and their biological evaluation are presented, along with quantitative data to guide structure-activity relationship (SAR) studies.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazole ring can mimic the adenine core of ATP, the natural substrate for kinases, and form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[1] The substituents on the pyrazole ring can then be tailored to achieve potency and selectivity for specific kinases.
Derivatives of this compound have been investigated for their potential to inhibit a variety of kinases involved in cancer progression, such as:
-
Receptor Tyrosine Kinases (RTKs): Including VEGFR, EGFR, and PDGFR, which are involved in angiogenesis and tumor growth.[2]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets for cancer therapy.
-
Janus Kinases (JAKs): Involved in the JAK/STAT signaling pathway, which is often dysregulated in hematological malignancies and inflammatory diseases.[3]
The chloro-substituent at the 4-position is particularly advantageous as it can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups to probe the hydrophobic regions of the kinase active site.
Synthesis of Bioactive Derivatives
The synthesis of bioactive compounds from this compound typically involves N-alkylation or N-arylation at one of the pyrazole nitrogen atoms, followed by further functionalization.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using a base and an alkylating agent.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the N-alkylated product.
Note: The regioselectivity of N-alkylation can be influenced by the choice of base, solvent, and the nature of the alkylating agent.
Diagram: General Synthetic Scheme for N-Alkylation
Biological Evaluation of Derivatives
The biological activity of synthesized this compound derivatives is typically assessed through in vitro kinase inhibition assays and cell-based antiproliferative assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for measuring the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram: Kinase Inhibition Assay Workflow
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrazole derivatives from the literature, highlighting the potential of this scaffold in developing potent anticancer agents. While specific data for derivatives of this compound is limited in publicly available literature, the data for structurally related pyrazoles provides a strong rationale for its use.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 3f | JAK1 | 3.4 | [3] |
| JAK2 | 2.2 | [3] | |
| JAK3 | 3.5 | [3] | |
| 11b | JAK1 | 15 | [3] |
| JAK2 | 9 | [3] | |
| JAK3 | 18 | [3] | |
| 8t | FLT3 | 0.089 | [4][5] |
| CDK2 | 0.719 | [4][5] | |
| CDK4 | 0.770 | [4][5] |
Table 2: Antiproliferative Activity of Pyrazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| 3f | PC-3 | Prostate Cancer | 1.2 | [3] |
| HEL | Erythroleukemia | 0.8 | [3] | |
| K562 | Chronic Myelogenous Leukemia | 0.9 | [3] | |
| 11b | HEL | Erythroleukemia | 0.35 | [3] |
| K562 | Chronic Myelogenous Leukemia | 0.37 | [3] | |
| 8t | MV4-11 | Acute Myeloid Leukemia | 0.00122 | [4][5] |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway targeted by pyrazole-based kinase inhibitors, such as those derived from this compound. Inhibition of kinases like JAKs can block the downstream STAT signaling, which is crucial for the proliferation and survival of certain cancer cells.
Diagram: Simplified JAK/STAT Signaling Pathway and Inhibition
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its chemical handles allow for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. The provided protocols and data serve as a foundation for researchers to design and execute their own drug discovery programs utilizing this promising scaffold. Further exploration of the chemical space around the this compound core is warranted to uncover novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
Synthesis of Pyrazole Derivatives from 4-Chloro-3-methyl-1H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyrazole derivatives starting from the readily available building block, 4-chloro-3-methyl-1H-pyrazole. The methodologies described herein are essential for the generation of diverse compound libraries for drug discovery and development, leveraging the pharmacological importance of the pyrazole scaffold.[1][2] This document covers key synthetic transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, providing structured data and detailed experimental procedures.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The ability to functionalize the pyrazole ring at various positions is crucial for modulating the pharmacological profile of these derivatives. This compound serves as a versatile starting material, with the chloro substituent acting as a handle for various cross-coupling and substitution reactions.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-methyl-1H-pyrazoles
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl-3-methyl-1H-pyrazoles. This reaction typically involves the palladium-catalyzed coupling of the this compound with a variety of arylboronic acids.
A general reaction workflow for the Suzuki-Miyaura coupling is presented below:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like K3PO4 (2.0 mmol) is placed in a reaction vessel.[3] A degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v), is then added. The reaction mixture is heated at a temperature ranging from 80 to 110 °C under an inert atmosphere (e.g., nitrogen or argon) for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-3-methyl-1H-pyrazole.[3]
Table 1: Examples of Suzuki-Miyaura Coupling of 4-Halo-pyrazoles with Arylboronic Acids
| Entry | Halopyrazole | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | P1 (3.5) | K3PO4 | Dioxane/H2O | 100 | 18 | 86 | [3] |
| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (3.5) | K3PO4 | Dioxane/H2O | 100 | 18 | 81 | [3] |
| 3 | 4-Bromo-1H-pyrazole | 3-Thienylboronic acid | P1 (3.5) | K3PO4 | Dioxane/H2O | 100 | 18 | 61 | [3] |
| 4 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 (2) | Na2CO3 | DME/H2O | Reflux | - | 14 | [1] |
| 5 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 (2) | Na2CO3 | DME/H2O | MW, 5 min | - | 24 | [1] |
Note: P1 is an XPhos-derived precatalyst. The reactivity of 4-chloropyrazoles is generally lower than that of 4-bromopyrazoles, and may require more forcing conditions or specialized catalyst systems.[4]
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-methyl-1H-pyrazole Derivatives
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the synthesis of a wide range of 4-amino-3-methyl-1H-pyrazole derivatives by coupling this compound with various primary and secondary amines.
Below is a diagram illustrating the catalytic cycle of the Buchwald-Hartwig amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried reaction tube, a palladium source (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, Cs2CO3) are combined under an inert atmosphere.[5][6] A solvent, such as toluene or dioxane, is then added, followed by this compound (1.0 mmol) and the desired amine (1.2 mmol). The reaction mixture is heated to a temperature between 80 and 110 °C for 2 to 24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the 4-amino-3-methyl-1H-pyrazole derivative.
Table 2: Examples of Buchwald-Hartwig Amination of 4-Halo-1H-1-tritylpyrazoles with Various Amines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Piperidine | Pd(dba)2 / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 10 min | 95 | [7] |
| 2 | Morpholine | Pd(dba)2 / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 10 min | 93 | [7] |
| 3 | Benzylamine | Pd(dba)2 / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 10 min | 85 | [7] |
| 4 | Aniline | Pd(dba)2 / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 10 min | 88 | [7] |
Note: The use of a bulky N-protecting group like trityl on the pyrazole may be necessary in some cases to achieve high yields. Microwave irradiation can significantly reduce reaction times.[7]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazole ring, enhanced by the chloro-substituent, allows for nucleophilic aromatic substitution (SNAr) reactions. This provides a direct route to introduce a variety of functional groups at the C4 position.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Thiols
To a solution of this compound (1.0 mmol) in a polar aprotic solvent such as DMF or DMAc, a base like K2CO3 (2.0 mmol) and the corresponding thiol (1.2 mmol) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until the starting material is consumed, as monitored by TLC. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to afford the 4-thio-3-methyl-1H-pyrazole derivative.
Table 3: Examples of Nucleophilic Aromatic Substitution on Heteroaryl Halides
| Entry | Heteroaryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | - | PEG-400 | - | 87 | [2] |
| 2 | 8-Chloro-[3][8][9]triazolo-[4,3-a]pyrazine | 2-Trifluoromethylaniline | - | PEG-400 | - | 75 | [2] |
| 3 | 4-Chloroquinoline-3-carbaldehyde hydrazone | - (intramolecular) | Pd(OAc)2 | - | 120 | 85 (pyrazoloquinoline) | [10] |
Note: While specific examples for this compound are limited in the provided search results, the general conditions for SNAr on other electron-deficient heterocycles can be adapted.
Characterization Data
The synthesized pyrazole derivatives can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the products, showing characteristic shifts for the pyrazole ring protons and carbons, as well as the newly introduced substituents.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming their identity.
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups in the final products.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized pyrazole derivatives. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions provide efficient and modular routes to access novel compounds with potential applications in drug discovery and materials science. The protocols and data presented in this document serve as a guide for researchers to explore the rich chemistry of this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.
References
- 1. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Regioselective palladium-catalyzed arylation of 4-chloropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Chloro-3-methyl-1H-pyrazole in Agrochemical Synthesis
Introduction
4-Chloro-3-methyl-1H-pyrazole is a vital heterocyclic building block in the synthesis of modern agrochemicals.[1] Its substituted pyrazole ring system is a "privileged scaffold" that forms the core of numerous commercially successful fungicides and herbicides. The specific substitution pattern—a chloro group at the 4-position and a methyl group at the 3-position—provides a versatile platform for further chemical modification, leading to a wide range of biologically active molecules.[2] This document provides detailed application notes on its use, particularly in the development of pyrazole carboxamide fungicides, along with standardized protocols for key synthetic transformations.
Application Notes: A Key Intermediate for Succinate Dehydrogenase Inhibitors (SDHIs)
The primary application of this compound and its derivatives in the agrochemical industry is in the synthesis of pyrazole carboxamide fungicides.[3][4][5] These compounds are highly effective against a broad spectrum of plant pathogens.
Mechanism of Action: Inhibition of Fungal Respiration
Pyrazole carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial respiratory chain, a critical component for cellular energy production in fungi.[4][6]
-
Targeting Succinate Dehydrogenase (SDH): The SDH enzyme is responsible for the oxidation of succinate to fumarate in the Krebs cycle. This reaction is coupled to the reduction of ubiquinone to ubiquinol in the electron transport chain.
-
Blocking Electron Transport: The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme. This binding event physically obstructs the natural substrate, preventing electron transfer and halting the entire respiratory process.[4][6]
-
Cellular Energy Depletion: The inhibition of SDH leads to a severe reduction in ATP synthesis, depriving the fungal cells of the energy required for growth and proliferation, ultimately resulting in cell death.
The following diagram illustrates the inhibitory action of pyrazole carboxamide fungicides on the fungal mitochondrial respiratory chain.
References
- 1. Page loading... [guidechem.com]
- 2. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photochromic Materials Based on 4-Chloro-3-methyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of pyrazole derivatives, specifically those incorporating the 4-chloro-3-methyl-1H-pyrazole moiety, in the development of photochromic materials. The information is compiled for professionals in research and development who are interested in the synthesis, characterization, and application of these novel light-sensitive compounds.
Application Notes
The compound this compound itself is not photochromic. Instead, it serves as a crucial synthetic precursor for larger, more complex molecules that exhibit photochromism. These derivatives, often belonging to the pyrazolone family, display reversible color changes upon exposure to light. This property makes them promising candidates for various applications, including optical data storage, molecular switches, and smart materials.
The photochromic behavior in these pyrazole derivatives typically arises from a reversible photoisomerization process, most commonly an enol-keto tautomerism.[1][2] Upon irradiation with UV light, the molecule undergoes a structural change, leading to a shift in its absorption spectrum and, consequently, a change in color. This process is often reversible by applying heat or visible light.
Recent research has focused on embedding these photochromic pyrazole derivatives into polymer matrices, such as hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA), to create functional composite films.[3][4][5] These films have shown good fatigue resistance and reversible photochromic and fluorescent switching properties, indicating their potential for practical applications.[2][3][4]
One notable example is the compound 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which demonstrates interesting photochromic behavior in both crystalline and solution phases.[6][7] Exposure to UV light induces a color change from colorless to yellow, which is a result of a reversible aziridine ring-opening reaction.[6]
Key Performance Characteristics:
-
High Sensitivity: Pyrazolone derivatives are known for their high sensitivity to light.[4]
-
Excellent Fatigue Resistance: Many of these compounds can undergo numerous coloring and bleaching cycles without significant degradation.[2][3][4]
-
Solid-State Photochromism: A key advantage is their ability to exhibit photochromism in the solid state, which is crucial for applications in devices.[1][4]
-
Thermal Bleaching: The colored form can often be reverted to the original colorless state by heating.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data from a representative photochromic material incorporating the this compound scaffold.
| Parameter | Value | Reference Compound | Source |
| Solvent for UV-Vis Spectroscopy | Ethanol (EtOH) and Dichloromethane (DCM) | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | [6] |
| Concentration for Spectroscopy | 3.0 × 10⁻⁴ mol L⁻¹ | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | [6] |
| Irradiation Wavelength | 365 nm | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | [6] |
| Observed Color Change | Colorless to Yellow (in solution), Pale Beige to Deep Orange (solid) | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key precursor and a final photochromic compound.
Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol describes the synthesis of a key intermediate aldehyde required for the preparation of more complex photochromic pyrazole derivatives.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Reflux apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To an ice-cold solution of dimethylformamide (15 mmol, 1.15 mL), add phosphorus oxychloride (35 mmol, 3.2 mL) dropwise with stirring over a period of 15 minutes.
-
Continue stirring for an additional 20 minutes while maintaining the reaction mixture at 0 °C.
-
To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.88 g, 5 mmol).
-
Heat the reaction mixture under reflux for 1.5 hours.
-
After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium hydroxide solution.
-
The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to afford the pure product.
Expected Outcome:
-
Product: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Appearance: Pale yellow solid
-
Yield: 80%
-
Melting Point: 128–130 °C[7]
Protocol 2: Synthesis of a Photochromic Pyrazole Derivative
This protocol details the synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a compound exhibiting photochromic properties.
Materials:
-
trans-2-benzoyl-3-(4-nitrophenyl)aziridine
-
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1)
-
Ammonium acetate (NH₄OAc)
-
Absolute ethanol
-
Magnetic stirrer
Procedure:
-
In a suitable flask, dissolve trans-2-benzoyl-3-(4-nitrophenyl)aziridine (0.268 g, 1 mmol) and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (0.221 g, 1 mmol) in 7 mL of absolute ethanol.
-
To this magnetically stirred solution, add ammonium acetate (0.78 g, 10 mmol) at room temperature.
-
Stir the mixture for 48 hours.
-
The resulting precipitate is collected by filtration, washed with ethanol, and dried.
Expected Outcome:
-
Product: 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
-
Appearance: Pale beige crystals[6]
Visualizations
Diagrams of Photochromic Mechanisms and Workflows
Caption: Synthesis workflow for a photochromic pyrazole derivative.
Caption: Proposed photochromic mechanism for the pyrazole derivative.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and photochromic properties of pyrazolones/polyvinyl alcohol composite films [html.rhhz.net]
- 5. [PDF] Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-chloro-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-chloro-3-methyl-1H-pyrazole. This valuable building block is frequently utilized in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Due to the relative inertness of the C-Cl bond and the presence of a nitrogen-rich heterocyclic core, specific and optimized reaction conditions are crucial for successful coupling.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[2][3] For heteroaryl chlorides like this compound, the choice of catalyst, ligand, base, and solvent system is critical to overcome the challenges of lower reactivity and potential catalyst inhibition by the nitrogen heterocycle.[4][5]
Bulky, electron-rich phosphine ligands, often employed in palladium precatalysts, have demonstrated significant success in the coupling of challenging heteroaryl chlorides.[4][6] These ligands facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, a key step in the catalytic cycle.[6]
Reaction Scheme
The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is depicted below:
Caption: General Suzuki-Miyaura Reaction Scheme.
Key Experimental Parameters and Optimization
Successful Suzuki-Miyaura coupling of this compound requires careful consideration of the following parameters:
-
Palladium Precatalyst and Ligand: The use of modern palladium precatalysts featuring bulky, electron-rich phosphine ligands is highly recommended. Systems based on ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown high efficacy in the coupling of other challenging heteroaryl chlorides.[4][7] Buchwald's G2 and G3 precatalysts incorporating these ligands are commercially available and offer good air and moisture stability.[4] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[8]
-
Base: The choice of base is crucial for the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used.[7] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane, tetrahydrofuran (THF), and toluene, often in combination with a small amount of water, are frequently employed to ensure the solubility of both the organic and inorganic reaction components.[7]
-
Temperature: Due to the lower reactivity of the chloride, elevated temperatures, typically in the range of 80-120 °C, are often necessary to drive the reaction to completion.[7] Microwave-assisted heating can be a highly effective method for accelerating the reaction and improving yields.[9]
Recommended Experimental Protocol
This protocol is a general guideline based on successful Suzuki-Miyaura couplings of similar challenging heteroaryl chlorides.[4][7] Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) to the reaction vessel under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be in the range of 0.1-0.5 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) using a preheated oil bath or a microwave reactor.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-pyrazole.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Quantitative Data Summary
While specific data for this compound is limited in the literature, the following table presents representative yields for the Suzuki-Miyaura coupling of 4-bromopyrazole with various arylboronic acids, which can serve as a benchmark for expected outcomes.[7] The conditions for these reactions typically involve a palladium catalyst with a bulky phosphine ligand and a phosphate or carbonate base at elevated temperatures.
| Entry | Arylboronic Acid | Product | Reported Yield (%)[7] |
| 1 | Phenylboronic acid | 3-Methyl-4-phenyl-1H-pyrazole | 61-86 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazole | Good to Excellent |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole | Moderate to Good |
| 4 | 2-Thienylboronic acid | 3-Methyl-4-(thiophen-2-yl)-1H-pyrazole | Moderate to Good |
Note: The yields are generalized from similar pyrazole couplings and may vary for this compound.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is illustrated below.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Troubleshooting and Safety Precautions
-
Low or No Conversion: If the reaction fails to proceed, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The choice of a different palladium precatalyst or ligand may also be beneficial.
-
Side Reactions: Protodeboronation of the boronic acid and hydrodechlorination of the starting material are potential side reactions. Using a less aqueous solvent system or a different base may help to mitigate these issues.
-
Safety: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions under pressure (e.g., in sealed microwave vials) should be conducted behind a blast shield.
By following these guidelines and considering the key experimental parameters, researchers can successfully employ the Suzuki-Miyaura cross-coupling reaction for the functionalization of this compound, enabling the synthesis of a diverse range of valuable compounds for drug discovery and development.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. html.rhhz.net [html.rhhz.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-chloro-3-methyl-1H-pyrazole. This reaction is a key transformation for the synthesis of 4-amino-3-methyl-1H-pyrazole derivatives, which are important scaffolds in medicinal chemistry and drug discovery. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, specialized catalyst systems are often required to achieve efficient coupling.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of arylamines from aryl halides and amines. The amination of heteroaryl halides, such as chloropyrazoles, provides access to a diverse range of substituted heterocyclic amines that are prevalent in bioactive molecules.
This compound is an attractive starting material due to its potential for derivatization at the C4 position. However, the C-Cl bond is significantly stronger than C-Br and C-I bonds, making its activation in the catalytic cycle more challenging.[3] Consequently, the successful amination of 4-chloropyrazoles necessitates the use of highly active palladium catalysts, typically employing bulky, electron-rich phosphine ligands. This note details recommended protocols and catalyst systems to effectively couple this compound with a variety of primary and secondary amines.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 4-chloropyrazoles with different classes of amines. The data is compiled from literature precedents on the amination of challenging chloroheterocycles and serves as a guide for reaction optimization.
Table 1: Reaction Conditions for the Amination of this compound with Primary and Secondary Alkylamines
| Parameter | Condition |
| Palladium Precatalyst | [Pd(XPhos)G3] (2-5 mol%) or Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4-10 mol%) or other bulky biaryl phosphine |
| Base | NaOtBu or LHMDS (1.5-2.0 equiv.) |
| Solvent | Toluene or Dioxane (0.1-0.5 M) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 60-95%[3] |
Table 2: Reaction Conditions for the Amination of this compound with Arylamines
| Parameter | Condition |
| Palladium Precatalyst | [Pd(XPhos)G3] (2-5 mol%) or Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4-10 mol%) or Josiphos-type ligand |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene or Dioxane (0.1-0.5 M) |
| Temperature | 100-120 °C |
| Reaction Time | 18-36 h |
| Typical Yield | 50-85% |
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible synthetic route for the preparation of this compound involves the direct chlorination of 3-methyl-1H-pyrazole.
Materials:
-
3-methyl-1H-pyrazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of 3-methyl-1H-pyrazole (1.0 equiv.) in acetonitrile, add N-Chlorosuccinimide (1.05 equiv.).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with an Aliphatic Amine
This protocol describes a general method using a third-generation Buchwald precatalyst, which is often highly effective for challenging substrates.
Materials:
-
This compound
-
Aliphatic amine (e.g., morpholine, piperidine) (1.2 equiv.)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous toluene
-
Schlenk tube or oven-dried vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), XPhos Pd G3 (0.02 equiv.), and sodium tert-butoxide (1.5 equiv.) to a Schlenk tube or vial.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous toluene, followed by the aliphatic amine (1.2 equiv.) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Buchwald-Hartwig Amination of this compound with an Arylamine
The coupling with less nucleophilic arylamines may require slightly modified conditions, such as a different base and higher temperatures.
Materials:
-
This compound
-
Arylamine (e.g., aniline, 4-methoxyaniline) (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous dioxane
-
Schlenk tube or oven-dried vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.) to a Schlenk tube or vial.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the arylamine (1.2 equiv.) followed by anhydrous dioxane.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 18-36 hours for completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction scheme for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 4-chloro-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This transformation, catalyzed by palladium and copper complexes, is widely employed in medicinal chemistry and drug development for the synthesis of complex molecular architectures due to its typically mild reaction conditions and broad functional group tolerance.[2]
Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals. The functionalization of the pyrazole nucleus is a key strategy in the discovery of novel therapeutic agents. The introduction of an alkynyl moiety at the C4-position of a pyrazole ring via the Sonogashira coupling provides a versatile handle for further chemical modifications, enabling the exploration of new chemical space.
This document provides detailed application notes and protocols for the Sonogashira coupling of 4-chloro-3-methyl-1H-pyrazole with terminal alkynes. Due to the inherent low reactivity of the C-Cl bond, specialized conditions are often required to achieve efficient coupling. The following protocols are based on established methods for the coupling of challenging chloro-heterocycles and provide a robust starting point for optimization.
Reaction Principle
The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. In parallel, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by a base. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active Pd(0) catalyst.
Data Presentation
The Sonogashira coupling of unactivated 4-chloropyrazoles is not widely reported in the literature. However, a study by Holzer and coworkers on the coupling of electronically activated 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes provides valuable insights into feasible reaction conditions.[3] The presence of the electron-withdrawing aldehyde group at the adjacent C4 position activates the C5-chloro substituent towards oxidative addition. The following table summarizes the results from this study, which can serve as a starting point for the optimization of the coupling with this compound.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 85 |
| 2 | 2-Ethynylpyridine | 5-(Pyridin-2-ylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 78 |
| 3 | 1-Heptyne | 5-(Hept-1-yn-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 65 |
Data extracted from Holzer et al. (2025) for the coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] It is important to note that the yields for the coupling of the less activated this compound may be lower under these conditions and may require more forcing conditions or a more active catalyst system.
Experimental Protocols
The following protocols are adapted from established procedures for the Sonogashira coupling of challenging aryl chlorides and related chloropyrazoles.[3][4] Due to the lower reactivity of this compound compared to its iodo- or bromo-analogs, or electronically activated chloropyrazoles, optimization of the catalyst system, base, solvent, and temperature may be necessary.
Protocol 1: Standard Conditions with Pd/PPh₃ Catalyst (Adapted from Holzer et al.)
This protocol is a starting point based on the successful coupling of an activated chloropyrazole.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)
Procedure:
-
To a dry Schlenk flask or sealed tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous DMF or THF (to make a 0.1-0.2 M solution of the pyrazole) and triethylamine or DIPEA (2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Reactivity with a Palladium-N-Heterocyclic Carbene (NHC) Catalyst (Copper-Free)
For less reactive aryl chlorides, catalyst systems based on bulky, electron-rich N-heterocyclic carbene (NHC) ligands can be more effective.[5][6][7] This protocol is a copper-free adaptation.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium-NHC precatalyst (e.g., [Pd(IPr)(cin)Cl] or PEPPSI-IPr) (0.01-0.05 equiv.)
-
A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK)
-
Anhydrous, polar aprotic solvent (e.g., DMF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, charge a dry reaction vessel with this compound (1.0 equiv.), the Palladium-NHC precatalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent.
-
Add the terminal alkyne (1.2-1.5 equiv.).
-
Seal the vessel and heat the mixture with stirring to 100-140 °C. The use of microwave irradiation can also be beneficial for accelerating the reaction.[1][8][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Experimental Workflow and Logic
The successful execution of the Sonogashira coupling of this compound requires careful consideration of the reaction setup, monitoring, and workup. The following diagram outlines a general workflow.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivation: Pyrazoles can coordinate to the palladium center, inhibiting catalysis. Consider using a higher catalyst loading or switching to a more robust catalyst system, such as a Pd-NHC complex.
-
Insufficient Temperature: Chloroarenes require higher temperatures for oxidative addition. Gradually increase the reaction temperature, potentially utilizing microwave heating.
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and degassed.
-
-
Homocoupling of the Alkyne (Glaser Coupling):
-
Oxygen Contamination: This is a common side reaction promoted by oxygen. Ensure the reaction is performed under strictly anaerobic conditions.
-
Copper-Free Conditions: The copper co-catalyst can promote homocoupling. Switching to a copper-free protocol (Protocol 2) can mitigate this issue.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to minimize its concentration and disfavor the homocoupling pathway.
-
Conclusion
The Sonogashira coupling of this compound presents a viable, albeit challenging, route to valuable 4-alkynylpyrazole building blocks. While standard conditions may prove insufficient due to the low reactivity of the C-Cl bond, the use of highly active palladium catalysts, such as those based on N-heterocyclic carbene ligands, and potentially microwave-assisted heating, can facilitate this transformation. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the Sonogashira coupling for this and related challenging heterocyclic substrates, ultimately enabling the synthesis of novel compounds for drug discovery and development.
References
- 1. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 9. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of N-Arylated 4-chloro-3-methyl-1H-pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-arylpyrazoles are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The synthesis of these compounds, particularly through the N-arylation of pyrazole cores, is a cornerstone of medicinal chemistry. This document provides detailed protocols for the N-arylation of 4-chloro-3-methyl-1H-pyrazole, a versatile building block, utilizing both copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination reactions. These methods offer robust and scalable routes to a variety of substituted N-arylpyrazole derivatives.
Overview of Synthetic Strategies
The two primary methods for the N-arylation of pyrazoles are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an N-H containing heterocycle.[1][2] Modern variations of this reaction often employ ligands to improve efficiency and broaden the substrate scope, allowing for milder reaction conditions.[3][4][5]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] The development of sophisticated phosphine ligands has greatly expanded the utility of this reaction, enabling the coupling of a wide range of aryl halides and amines under relatively mild conditions.[8][9][10]
Data Presentation: Comparison of Catalytic Systems
The choice of catalytic system can significantly impact the yield, reaction time, and substrate scope of the N-arylation of this compound. Below is a summary of typical reaction parameters for different catalytic systems based on literature for similar pyrazole derivatives.
| Catalyst System | Aryl Halide | Base | Ligand | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Copper-Catalyzed | |||||||
| CuI | Aryl Iodide | K₂CO₃ | 1,10-Phenanthroline | Dioxane | 110 | 12-24 | 75-90 |
| CuI | Aryl Bromide | Cs₂CO₃ | L-Proline | DMSO | 90 | 18-36 | 60-85 |
| CuO Nanoparticles | Aryl Iodide | K₃PO₄ | None | Toluene | 120 | 12-24 | 80-95 |
| Palladium-Catalyzed | |||||||
| Pd(OAc)₂ | Aryl Bromide | NaOtBu | Xantphos | Toluene | 100 | 8-16 | 85-98 |
| Pd₂(dba)₃ | Aryl Chloride | K₃PO₄ | tBuBrettPhos | 1,4-Dioxane | 110 | 12-24 | 70-90 |
| Pd(dba)₂ | Aryl Bromide | tBuOK | tBuDavePhos | Xylene | 140 (MW) | 0.5-1 | 75-92 |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol describes a general procedure for the N-arylation of this compound with an aryl iodide using a copper-diamine catalytic system.[3][5]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the aryl iodide (1.2 mmol, 1.2 eq.), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add anhydrous 1,4-dioxane (5 mL) to the reaction vessel.
-
Seal the Schlenk tube and stir the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-chloro-3-methyl-1H-pyrazole.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.[11][12]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 eq.) and the aryl bromide (1.2 mmol, 1.2 eq.) to the tube.
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the mixture with stirring at 100 °C for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with further ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or recrystallization to yield the pure N-aryl-4-chloro-3-methyl-1H-pyrazole.
Visualizations
Caption: General experimental workflow for the N-arylation of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of pyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Chloro-3-Methyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methyl-1H-pyrazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its accurate and precise quantification is essential for quality control during synthesis, formulation development, stability studies, and pharmacokinetic analysis. This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The following protocols are based on established analytical methods for pyrazole derivatives and similar small molecules. While specific performance data for this compound is not extensively available in published literature, the quantitative data presented herein is representative of what can be expected from a validated method for this class of compounds.
Section 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a robust and widely accessible technique for the routine quantification of this compound in bulk materials and simple formulations. The method described is based on the analysis of pyrazoles on a Newcrom R1 column, which has been cited for the separation of this specific compound.[1][2]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Newcrom R1 column (4.6 x 150 mm, 5 µm) or equivalent C18 column.[1][2][3]
-
Reference Standard: this compound (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid or Formic acid (analytical grade).
-
Methanol (HPLC grade, for sample and standard preparation).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 55:45 v/v)[1][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or wavelength of maximum absorbance) |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water containing 0.1% phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Representative Quantitative Data (HPLC-UV)
The following table summarizes typical validation parameters for the HPLC-UV quantification of a small heterocyclic molecule like this compound.
| Validation Parameter | Representative Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Section 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound at low concentrations, especially in complex matrices such as biological fluids. The protocol is adapted from established methods for other pyrazole derivatives.[5][6]
Experimental Protocol
1. Instrumentation and Materials
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reference Standard: this compound (≥98% purity).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Methanol (LC-MS grade, for sample and standard preparation).
2. UPLC-MS/MS Conditions
| Parameter | Condition |
|---|---|
| Column | UPLC C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition | m/z 117.0 → [Product Ion] (To be determined by infusion) |
| Collision Energy | To be optimized |
3. Preparation of Solutions
-
Standard and Sample Preparation: Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents and dilute to a much lower concentration range (e.g., 0.1 to 100 ng/mL). An internal standard (a stable isotope-labeled analog, if available) should be used for optimal accuracy.
4. Analysis Procedure
-
Optimize MS parameters (precursor ion, product ions, collision energy) by infusing a standard solution of this compound. The protonated molecule [M+H]⁺ is expected at m/z 117.0.
-
Equilibrate the UPLC-MS/MS system.
-
Inject standards and samples.
-
Quantify using the peak area ratio of the analyte to the internal standard against the concentration.
Representative Quantitative Data (UPLC-MS/MS)
| Validation Parameter | Representative Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
UPLC-MS/MS Experimental Workflow
Caption: Workflow for UPLC-MS/MS analysis.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent selectivity due to the combination of chromatographic separation and mass spectral data. The following protocol is based on a general method for the analysis of pyrazole isomers.[7]
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph with a mass selective detector (GC-MSD).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Reference Standard: this compound (≥98% purity).
-
Dichloromethane or Methanol (GC grade).
-
Internal Standard (e.g., a structurally similar, non-interfering compound).
-
Syringe filters (0.45 µm, PTFE).
2. GC-MS Conditions
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, e.g., 20:1) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min[7] |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification, Selected Ion Monitoring (SIM) for quantification |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare serial dilutions in dichloromethane, spiking each with the internal standard at a fixed concentration.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range, add the internal standard, and filter through a 0.45 µm PTFE syringe filter into a GC vial.
4. Analysis Procedure
-
Inject a solvent blank to verify system cleanliness.
-
Inject the series of calibration standards to establish the calibration curve.
-
Inject the prepared samples.
-
For quantification in SIM mode, monitor characteristic ions for the analyte and the internal standard.
-
Calculate the concentration based on the peak area ratio of the analyte to the internal standard.
Representative Quantitative Data (GC-MS)
| Validation Parameter | Representative Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
References
- 1. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-chloro-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-chloro-3-methyl-1H-pyrazole as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The strategic functionalization of the this compound core allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.
Overview of Synthetic Strategies
The this compound scaffold offers a versatile platform for the synthesis of kinase inhibitors. The chlorine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The nitrogen atoms of the pyrazole ring can participate in hydrogen bonding with the hinge region of the kinase active site, a common feature of many kinase inhibitors.
Key synthetic transformations for elaborating the this compound core include:
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the pyrazole core and various boronic acids or esters. This allows for the introduction of a wide array of substituted aromatic and heteroaromatic groups, which can be tailored to target the specific pockets of the kinase active site.
-
Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, enabling the attachment of various amines to the pyrazole scaffold. This is particularly useful for introducing functionalities that can form additional hydrogen bonds or ionic interactions to enhance binding affinity and selectivity.
-
N-Alkylation/N-Arylation: The pyrazole ring nitrogens can be substituted with various alkyl or aryl groups to modulate the physicochemical properties of the final compound, such as solubility and cell permeability, and to explore further interactions within the kinase binding site.
Data Presentation: Inhibitory Activities of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro kinase inhibitory activities of representative pyrazole-based compounds. While not all compounds are direct derivatives of this compound, they highlight the potential of the pyrazole scaffold in achieving high potency against various kinase targets.
| Compound ID | Pyrazole Core | Target Kinase(s) | IC50 (nM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 630 | [1] |
| 2 | 3-Amino-1H-pyrazole derivative | BMPR2 | 506 | [2] |
| 3a | Pyrazolo[3,4-g]isoquinoline | CLK1 | 101 | [3] |
| 3a | Pyrazolo[3,4-g]isoquinoline | Haspin | 167 | [3] |
| Compound 6 | Pyrazole-based | Aurora A | 160 | [4] |
| Afuresertib | Pyrazole-based | Akt1 | 0.08 (Ki) | [4] |
| Compound 4 | Pyrazole-based | ASK1 | 607 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and Na2CO3 (2.0 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-methyl-1H-pyrazole derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs2CO3) (1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add Pd2(dba)3 (0.02 equivalents) and Xantphos (0.04 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene or dioxane, followed by this compound (1.0 equivalent), the amine (1.2 equivalents), and Cs2CO3 (1.5 equivalents).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-3-methyl-1H-pyrazole derivative.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: Key Kinase Signaling Pathways.
Caption: Kinase Inhibitor Synthesis Workflow.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-chloro-3-methyl-1H-pyrazole. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the initial cyclization to form the 3-methyl-1H-pyrazole ring or the subsequent chlorination step.
Troubleshooting Steps:
-
Incomplete Cyclization:
-
Reaction Time and Temperature: Ensure the cyclization reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the recommended reaction time, consider extending the time or cautiously increasing the temperature.
-
Purity of Starting Materials: Impurities in the hydrazine derivative or the carbonyl compound can lead to side reactions and reduce the yield of the desired pyrazole. Ensure the purity of your starting materials before commencing the synthesis.
-
-
Inefficient Chlorination:
-
Choice of Chlorinating Agent: The choice and amount of chlorinating agent are critical. Over-chlorination can lead to the formation of di- and tri-chlorinated byproducts, while insufficient chlorination will result in a low yield of the target molecule.[1]
-
Molar Ratio of Reactants: Carefully control the molar ratio of the chlorinating agent to the 3-methyl-1H-pyrazole substrate. A 1:1 to 1.5:1 ratio of hypochloric acid to the pyrazole substrate has been noted as important for minimizing polychlorinated byproducts in similar syntheses.[1]
-
-
Product Degradation:
-
Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or highly acidic or basic environments, can lead to the degradation of the pyrazole ring.
-
-
Purification Losses:
-
Extraction and Crystallization: Significant amounts of product can be lost during work-up and purification. Optimize your extraction and crystallization procedures. For a related compound, a detailed procedure involving heating to dissolve the precipitate followed by controlled cooling for crystallization has been reported to be effective.[2]
-
Q2: I am observing the formation of multiple products, including potential isomers. How can I control the regioselectivity of the reaction?
A2: The formation of isomers, such as 5-chloro-3-methyl-1H-pyrazole, is a common issue in the synthesis of substituted pyrazoles. The regioselectivity is determined during the initial cyclization step.
Troubleshooting Steps:
-
Choice of Starting Materials: The structure of the carbonyl compound used for the cyclization reaction with a hydrazine derivative will dictate the substitution pattern on the pyrazone ring. Ensure you are using the appropriate precursors for the desired 3-methyl substitution.
-
Reaction Conditions: The solvent and temperature can influence the regioselectivity of the cyclization. Protic polar solvents like methanol and ethanol have been shown to favor the formation of the desired pyrazole in some related syntheses.[3]
-
Purification: If isomer formation is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired this compound.
Q3: I am having difficulty with the chlorination step, specifically with over-chlorination. How can I prevent the formation of di- and tri-chlorinated byproducts?
A3: Over-chlorination is a significant challenge in the synthesis of this compound. The pyrazole ring is susceptible to further electrophilic substitution, especially under forcing conditions.
Troubleshooting Steps:
-
Control of Stoichiometry: The most critical factor is the precise control of the molar ratio of the chlorinating agent to the pyrazole substrate.[1] It is recommended to start with a 1:1 molar ratio and slowly add the chlorinating agent to the reaction mixture while monitoring the progress by TLC or LC-MS.
-
Reaction Temperature: Perform the chlorination at a controlled, and often low, temperature to moderate the reactivity of the chlorinating agent.
-
Choice of Chlorinating Agent: Milder chlorinating agents can provide better control over the reaction. A combination of hydrochloric acid and hydrogen peroxide has been used as an alternative to harsher reagents like sulfuryl chloride.[4]
-
Electrochemical Synthesis: Electrosynthesis offers a high degree of control over the reaction by adjusting the current and charge passed. This method has been successfully used for the chlorination of pyrazole and its derivatives.[5]
Q4: What are the best methods for purifying the final product?
A4: The purification of this compound typically involves standard laboratory techniques.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. The choice of solvent is crucial and may require some experimentation. A procedure for a similar compound involved dissolving the crude product in a suitable solvent like anisole or cyclopentyl methyl ether at an elevated temperature and then cooling slowly to induce crystallization.[2]
-
Column Chromatography: For separating the desired product from isomers and other impurities, column chromatography using silica gel is a common approach. The appropriate eluent system will need to be determined, likely a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
Extraction: An initial work-up involving liquid-liquid extraction can help remove many impurities before final purification.
Quantitative Data Summary
The following table summarizes yields for the electrochemical chlorination of various pyrazole derivatives, which can provide an indication of the expected efficiency of chlorination on the pyrazole ring.
| Starting Pyrazole | Product | Yield (%) |
| Pyrazole | 4-Chloropyrazole | 68 |
| 3,5-Dimethylpyrazole | 4-Chloro-3,5-dimethylpyrazole | 92 |
| 1,5-Dimethylpyrazole | 4-Chloro-1,5-dimethylpyrazole | 53 |
| 3-Nitropyrazole | 4-Chloro-3-nitropyrazole | 79 |
| (Data sourced from an electrochemical synthesis study)[5] |
Experimental Protocols
General Protocol for Two-Step Synthesis:
Step 1: Synthesis of 3-methyl-1H-pyrazole (Illustrative)
-
Combine the appropriate carbonyl precursor and hydrazine hydrate in a suitable solvent, such as ethanol.
-
Reflux the mixture for a specified period, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude 3-methyl-1H-pyrazole by distillation or recrystallization.
Step 2: Chlorination of 3-methyl-1H-pyrazole
-
Dissolve the 3-methyl-1H-pyrazole in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add a controlled amount (e.g., 1.0-1.2 equivalents) of the chosen chlorinating agent (e.g., sulfuryl chloride, or a mixture of HCl and H₂O₂).
-
Stir the reaction at a low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction (e.g., with a sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the crude this compound by column chromatography or recrystallization.
Visual Guides
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Buy 4-Chloro-3-phenyl-1H-pyrazole [smolecule.com]
- 2. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
"optimizing reaction conditions for the chlorination of 3-methyl-1H-pyrazole"
Welcome to the technical support center for the optimization of reaction conditions for the chlorination of 3-methyl-1H-pyrazole. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Q1: I am observing low to no yield of my chlorinated product. What are the primary factors to investigate?
Low yields are a common issue stemming from several potential sources. Start by systematically evaluating the following:
-
Reagent Purity and Stoichiometry: Ensure the purity of your 3-methyl-1H-pyrazole starting material and the chlorinating agent. The stoichiometry of the chlorinating agent is critical; insufficient amounts will lead to incomplete conversion, while a large excess can promote side reactions. For instance, when using N-Chlorosuccinimide (NCS), increasing the equivalents from 1.5 to 2.5 can significantly improve the yield.[1]
-
Reaction Temperature: The reaction temperature can dramatically influence the outcome. Some methods, like those using N-Chlorosuccinimide (NCS) in DMSO, proceed efficiently at room temperature.[1] However, increasing the temperature is not always beneficial and can sometimes be detrimental to the reaction.[1] Other methods, such as those using Trichloroisocyanuric acid (TCCA), may require mild heating (e.g., 40 °C) for optimal results.[2]
-
Solvent Choice: The solvent plays a crucial role. Dimethyl sulfoxide (DMSO) has been shown to be effective for chlorination with NCS.[1] For reactions with TCCA, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been used successfully.[2] Ensure the solvent is anhydrous if the reagents are sensitive to moisture.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to the formation of degradation products or side-products.
Q2: My reaction is producing multiple products or significant impurities. How can I improve the selectivity and purity?
The formation of multiple products often relates to a lack of regioselectivity or the occurrence of side reactions.
-
Regioselectivity: The pyrazole ring is typically chlorinated at the 4-position due to electronic factors.[1] However, depending on the conditions and the N-substituent, chlorination at other positions or even on the methyl side-chain can occur.[3] The choice of chlorinating agent is key. Milder, electrophilic chlorinating agents like NCS or TCCA generally favor C4 chlorination.[1][4]
-
Side Reactions: Over-chlorination (dichlorination) can occur if an excess of a powerful chlorinating agent is used. Carefully controlling the stoichiometry is essential. Side-chain chlorination has also been observed, particularly in electrochemical methods.[3]
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Common methods include:
-
Column Chromatography: Effective for separating products with different polarities.[2][5]
-
Crystallization: An excellent method for obtaining highly pure product if the chlorinated pyrazole is a solid. The crude product can be dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize.[6]
-
Acid-Base Extraction: The pyrazole ring is basic and can be protonated. This allows for purification by dissolving the crude mixture in an organic solvent, extracting with an aqueous acid to move the product to the aqueous layer, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer to precipitate the purified product, which can be extracted back into an organic solvent.[7][8]
-
Q3: I am concerned about using harsh or toxic reagents. What are some greener alternatives for chlorination?
Several modern methods offer more environmentally benign approaches to pyrazole chlorination.
-
Trichloroisocyanuric Acid (TCCA): TCCA is an inexpensive, stable, and low-toxicity solid that serves as both an oxidant and a chlorine source under mild conditions.[9][10]
-
Mechanochemical Synthesis: A solvent-free method using TCCA and ball milling has been developed.[4] This approach is rapid, avoids the use of bulk solvents, and often simplifies product isolation.[4]
-
Electrochemical Synthesis: This method uses a platinum anode in an aqueous solution of sodium chloride (NaCl) to generate the chlorinating species in situ.[3] It avoids the need for chemical chlorinating agents altogether.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common position of chlorination on the 3-methyl-1H-pyrazole ring?
Electrophilic chlorination typically occurs at the C4 position of the pyrazole ring. This is the most electron-rich and sterically accessible position for electrophilic aromatic substitution.
Q2: Which chlorinating agents are most commonly used for this transformation?
A variety of agents can be used, each with its own advantages. Common choices include:
-
N-Chlorosuccinimide (NCS): A mild and effective electrophilic chlorinating agent.[1]
-
Trichloroisocyanuric Acid (TCCA): An efficient, inexpensive, and safer alternative.[2][4]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent, though it can be less selective.
-
Phosphorus Oxychloride (POCl₃): Primarily used in the Vilsmeier-Haack reaction to achieve concurrent formylation and chlorination at the 5-position if starting from a pyrazolone.[9]
-
Sodium Hypochlorite (NaOCl): Can be used for chlorination, often in an acidic medium like acetic acid.[5]
Q3: How do I remove unreacted starting material and purification by-products?
As mentioned in the troubleshooting guide, standard purification techniques such as column chromatography, crystallization, and acid-base extraction are highly effective.[2][6][7] The choice of method depends on the physical properties of the product and impurities. For example, the succinimide by-product from NCS reactions can often be removed by an aqueous wash.
Q4: Can I chlorinate the methyl group (side-chain) instead of the ring?
While ring chlorination is more common, side-chain chlorination is possible under specific conditions, typically those involving radical mechanisms. For instance, electrochemical chlorination has shown the potential for side-chain chlorination on substituted pyrazoles.[3]
Data Presentation: Comparison of Chlorination Methods
The following table summarizes various reported conditions for the chlorination of pyrazole derivatives to provide a comparative overview.
| Method | Chlorinating Agent | Solvent | Temperature | Time | Typical Yield | Reference |
| TCCA Cyclization/Chlorination | TCCA (1.0 equiv) | TFE | 40 °C | 4 h | up to 92% | [2] |
| NCS Electrophilic Chlorination | NCS (2.5 equiv) | DMSO | Room Temp. | 3 h | 68% | [1] |
| Vilsmeier-Haack | POCl₃ / DMF | Reflux | 1.5 h | Good | [9] | |
| Electrochemical | NaCl (aq) / Pt anode | Water | N/A | N/A | 92% (for 3,5-dimethylpyrazole) | [3] |
| Mechanochemical | TCCA | Solvent-free | Room Temp. | 10-30 min | High | [4] |
Experimental Protocols
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is based on optimized conditions for the electrophilic chlorination of pyrazole derivatives.[1]
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-1H-pyrazole (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (2 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (2.5 mmol, 2.5 equiv) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 4-chloro-3-methyl-1H-pyrazole.
Protocol 2: Chlorination using Trichloroisocyanuric Acid (TCCA) under Mechanochemical Conditions
This protocol describes a solvent-free approach to chlorination.[4]
-
Preparation: To a milling vessel, add 3-methyl-1H-pyrazole (1.0 mmol) and Trichloroisocyanuric Acid (TCCA) (0.4 mmol).
-
Reaction: Mill the mixture in a ball mill at room temperature for 10-30 minutes. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.
-
Work-up: After completion, add ethyl acetate to the milling vessel and stir to dissolve the product.
-
Purification: Filter the mixture to remove insoluble by-products (cyanuric acid). Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the product.
Visualizations
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 10. preprints.org [preprints.org]
Technical Support Center: Purification of 4-chloro-3-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-chloro-3-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound are recrystallization and silica gel column chromatography.[1][2] An alternative method involves the formation and crystallization of an acid addition salt, which can be effective for removing non-basic impurities.[3]
Q2: How do I choose the best purification method?
A2: The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization is ideal for removing small amounts of impurities when the crude product is relatively pure. It is often the most efficient method for obtaining highly crystalline material.
-
Column chromatography is more suitable for separating the desired compound from significant quantities of impurities, especially those with similar polarity.[4]
-
Acid salt crystallization is a useful technique if the impurities are neutral or acidic, as the basic pyrazole will form a salt and precipitate, leaving the impurities in the solution.[3]
Q3: What are the expected physical properties of pure this compound?
A3: Pure this compound is expected to be a white to off-white solid.[5] Key properties include:
Q4: What are some potential impurities I should be aware of during the synthesis of this compound?
A4: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Isomeric Pyrazoles: Depending on the synthetic route, regioisomers may form.[6]
-
Over-chlorinated Products: Di- and tri-chlorinated pyrazoles can be significant side products in chlorination reactions.[7]
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in the crude product.
-
Colored Impurities: Decomposition or oxidation of hydrazine-based reagents can lead to colored byproducts.[6][8]
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound is precipitating from the solution at a temperature above its melting point.[9]
-
Solution:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[9]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to an ice bath. An insulated container can help.[9]
-
Change Solvent System: Experiment with a different solvent or solvent pair.[9]
-
Seed Crystals: Add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[9]
-
Problem 2: Very low recovery of the purified compound.
-
Cause: The compound has high solubility in the cold solvent, or too much solvent was used.[9]
-
Solution:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve the crude product.[9]
-
Thorough Cooling: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
-
Solvent Selection: Choose a solvent in which the compound has high solubility when hot and low solubility when cold.
-
Problem 3: The purified crystals are still colored.
-
Cause: Presence of highly colored impurities.
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product and reduce the yield.[9]
-
Column Chromatography Issues
Problem 1: Poor separation of the desired compound from an impurity.
-
Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Optimize Eluent Polarity: Use thin-layer chromatography (TLC) to test various solvent systems. A common starting point for pyrazoles is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[1][7] Adjust the ratio to achieve a good separation of spots on the TLC plate.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina. For basic compounds like pyrazoles, deactivating the silica gel with a small amount of triethylamine in the eluent can improve separation and reduce tailing.[2]
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Gradually Increase Eluent Polarity: Slowly increase the proportion of the more polar solvent in your eluent system. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20% or 30%.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound
| Purification Method | Solvent/Eluent System | Expected Purity | Notes |
| Recrystallization | Ethanol/Water | >98% | Dissolve in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Allow to cool slowly.[9] |
| Toluene | >97% | A good option for less polar impurities. | |
| Acetonitrile | >98% | Can be effective for a range of polarities. | |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) | >99% | Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.[4] |
| Dichloromethane / Methanol (Gradient) | >99% | For more polar impurities, start with 100% dichloromethane and slowly add methanol. |
Note: Expected purity is an estimate based on typical results for similar compounds and may vary depending on the nature of the crude material.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the fractions by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for mixed-solvent recrystallization.
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"troubleshooting low yield in 4-chloro-3-methyl-1H-pyrazole reactions"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-chloro-3-methyl-1H-pyrazole.
Troubleshooting Guide
Low yield in the synthesis of this compound can arise from various factors, from the quality of starting materials to suboptimal reaction conditions during the chlorination of the 3-methyl-1H-pyrazole precursor. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Consistently Low Yield of this compound
Question: My reaction to synthesize this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or degradation of the product. Here’s a step-by-step troubleshooting approach:
1. Assess Starting Material Purity:
-
Problem: Impurities in the starting material, 3-methyl-1H-pyrazole, can lead to side reactions, consuming the reactant and reducing the yield of the desired product.[1]
-
Solution: Ensure the purity of the 3-methyl-1H-pyrazole using techniques like NMR or GC-MS. If necessary, purify the starting material by recrystallization or distillation.
2. Optimize Chlorination Reaction Conditions:
-
Problem: The choice of chlorinating agent and reaction conditions are critical for a successful reaction. Harsh conditions can lead to degradation or the formation of multiple chlorinated species.
-
Solution:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of pyrazoles.[2] Other reagents like sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA) can also be used, but may require more stringent control of reaction conditions to avoid over-chlorination or side reactions.[3][4]
-
Solvent: The choice of solvent can significantly impact the reaction. Dimethylformamide (DMF) has been shown to be an effective solvent for chlorination with NCS.[2] Other solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (MeCN) have also been used with good results in similar reactions.[5]
-
Temperature: The chlorination of pyrazoles is often an exothermic reaction.[4] It is crucial to control the temperature to prevent thermal runaway and the formation of byproducts. Running the reaction at room temperature or below may be necessary.[2][5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the starting material is fully consumed.[6]
-
3. Minimize Side Reactions:
-
Problem: The formation of unwanted side products is a common cause of low yields. In pyrazole synthesis, this can include the formation of regioisomers if the starting pyrazole is unsymmetrical and has multiple reactive sites.[1] For the chlorination of 3-methyl-1H-pyrazole, the primary site of electrophilic substitution is the C4 position due to the electronic properties of the pyrazole ring.[7][8] However, improper reaction conditions could potentially lead to other products.
-
Solution:
-
Careful control of temperature and the stoichiometric addition of the chlorinating agent can help minimize side reactions.
-
Using a milder chlorinating agent like NCS can improve selectivity.
-
4. Ensure Efficient Product Isolation and Purification:
-
Problem: The desired product may be lost during the workup and purification steps.
-
Solution:
Issue 2: Formation of Multiple Products Observed on TLC/LC-MS
Question: My reaction is showing multiple spots on TLC, indicating the formation of several products. What could be the cause and how can I improve the selectivity for this compound?
Answer: The formation of multiple products suggests a lack of selectivity in the chlorination step or the presence of impurities in the starting material.
-
Over-chlorination: Using an excess of a strong chlorinating agent or running the reaction for too long can lead to the formation of di- or tri-chlorinated pyrazoles.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the chlorinating agent.[5] Add the chlorinating agent portion-wise to maintain better control over the reaction.
-
-
Regioisomer Formation: While chlorination is expected at the C4 position, other isomers could potentially form under certain conditions.[1]
-
Solution: Employing milder reaction conditions and a selective chlorinating agent like NCS can enhance regioselectivity.[10]
-
-
Starting Material Impurities: As mentioned previously, impurities in the 3-methyl-1H-pyrazole can lead to a mixture of products.[1]
-
Solution: Verify the purity of your starting material.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound? A1: The most direct and common method is the electrophilic chlorination of 3-methyl-1H-pyrazole.[8] This is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS), sulfuryl chloride, or trichloroisocyanuric acid (TCCA).[2][3][4]
Q2: What are the key safety precautions to consider during the chlorination of 3-methyl-1H-pyrazole? A2: The chlorination reaction can be exothermic and involves hazardous materials.[4] Key safety precautions include:
-
Handling of Chlorinating Agents: Reagents like sulfuryl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[4]
-
Temperature Control: Due to the exothermic nature of the reaction, it is crucial to have an efficient cooling system in place, especially for larger-scale reactions. Gradual addition of the chlorinating agent is recommended to prevent thermal runaway.[4]
-
Waste Disposal: Hazardous waste, including residual chlorinating agents and chlorinated organic compounds, must be disposed of according to institutional and regulatory guidelines.[4]
Q3: How can I monitor the progress of my reaction? A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][11] This allows you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.
Q4: What are the expected spectroscopic data for this compound? A4: While specific data for the title compound is not readily available in the search results, for a similar compound, 4-Chloro-5-methyl-lH-pyrazole-3-carboxylic acid ethyl ester, the following 1H NMR data was reported: (400 MHz, chloroform-d) δ ppm 9.39 (br. s., 1 H), 4.44 (q, J=7.1 Hz, 2 H), 2.35 (s, 3 H), 1.43 (t, J=7.1 Hz, 3 H).[2] For this compound, one would expect to see a singlet for the C5-H, a singlet for the methyl group protons, and a broad singlet for the N-H proton.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Pyrazole Synthesis
| Chlorinating Agent | Typical Solvent(s) | Typical Temperature | Yield Range | Reference(s) |
| N-Chlorosuccinimide (NCS) | DMF, DCM, MeCN | Room Temperature | 70-99% | [2][5] |
| Trichloroisocyanuric Acid (TCCA) | TFE | 40 °C | Up to 92% | [3][12] |
| Sulfuryl Chloride (SO₂Cl₂) | Varies | Varies | Not specified | [4] |
| Sodium Hypochlorite (NaOCl) | Water | 0-40 °C | Up to 99% | [13] |
Experimental Protocols
Key Experiment: Chlorination of 3-methyl-1H-pyrazole using N-Chlorosuccinimide (NCS)
This protocol is adapted from a similar procedure for the chlorination of a substituted pyrazole.[2]
Materials:
-
3-methyl-1H-pyrazole
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in dimethylformamide (DMF).
-
To this solution, add N-chlorosuccinimide (NCS) (1.1-1.3 equivalents) portion-wise at room temperature, while stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 24 hours).[2]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0 to 100%).[2]
-
Combine the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. heteroletters.org [heteroletters.org]
- 12. preprints.org [preprints.org]
- 13. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
Technical Support Center: Dehalogenation Side Reactions of 4-Chloro-3-methyl-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-3-methyl-1H-pyrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to dehalogenation side reactions during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my reaction with this compound?
A1: Dehalogenation is a side reaction where the chlorine atom at the C4 position of your pyrazole is replaced by a hydrogen atom, leading to the formation of 3-methyl-1H-pyrazole as a byproduct. This is problematic as it consumes your starting material, reduces the yield of your desired coupled product, and complicates the purification process.
Q2: How does the reactivity of this compound compare to other 4-halopyrazoles in terms of dehalogenation?
A2: The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is largely influenced by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, 4-iodopyrazoles are the most reactive but are also most prone to dehalogenation.[1] 4-chloropyrazoles are more stable and less susceptible to dehalogenation, but they are also less reactive and often require more specialized and highly active catalyst systems for efficient coupling.[1][2]
Q3: Which factors generally influence the extent of dehalogenation?
A3: Several factors can influence the rate of dehalogenation, including the choice of palladium catalyst and ligand, the nature of the base and solvent, the reaction temperature, and the presence of water or other proton sources in the reaction mixture.
Troubleshooting Guides
Issue 1: Significant formation of 3-methyl-1H-pyrazole in a Suzuki-Miyaura coupling reaction.
Possible Causes & Solutions:
-
Catalyst/Ligand System: Your current palladium catalyst and ligand combination may favor the dehalogenation pathway.
-
Recommendation: For Suzuki-Miyaura reactions of chloropyrazoles, consider using highly active catalyst systems. Systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a pre-catalyst like XPhos Pd G2 have shown to be effective for challenging substrates and can help minimize side reactions.[2]
-
-
Base Selection: The base can play a crucial role in the dehalogenation process.
-
Recommendation: While strong bases are often required for the coupling of chloroarenes, excessively strong bases might promote dehalogenation. Screening different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The choice of base can significantly impact the reaction outcome.
-
-
Solvent and Water Content: The solvent system, particularly the presence of water, can be a source of protons for the hydrodehalogenation side reaction.
-
Recommendation: While aqueous solvent mixtures (e.g., dioxane/water, DME/water) are common for Suzuki reactions, minimizing the water content or using anhydrous conditions with an appropriate base might reduce dehalogenation.[3] However, note that some water is often necessary for the transmetalation step. Careful optimization of the solvent ratio is key.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to increased side reactions, including dehalogenation.
-
Recommendation: If possible, try running the reaction at a lower temperature for a longer duration to see if the ratio of desired product to byproduct improves.
-
Issue 2: Low yield of the desired amine and formation of 3-methyl-1H-pyrazole in a Buchwald-Hartwig amination.
Possible Causes & Solutions:
-
Ligand Choice: The ligand is critical in Buchwald-Hartwig aminations.
-
Base Strength: A strong, non-nucleophilic base is essential for the deprotonation of the amine.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used base in Buchwald-Hartwig reactions. Ensure it is of high purity and handled under anhydrous conditions.
-
-
β-Hydride Elimination: If your amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can be a competing side reaction, leading to the dehalogenated pyrazole.
-
Recommendation: This can be a challenging issue. Optimization of the catalyst, ligand, and reaction temperature may help to favor the desired reductive elimination over β-hydride elimination.
-
Issue 3: Dehalogenation and/or homocoupling observed in a Sonogashira coupling reaction.
Possible Causes & Solutions:
-
Catalyst System: The choice of both palladium and a copper co-catalyst can influence the reaction outcome.
-
Solvent and Base: The solvent and base can affect both the desired coupling and side reactions.
-
Reaction Temperature: Elevated temperatures may be necessary for the coupling of 4-chloropyrazole but can also promote side reactions.[4]
-
Recommendation: Start with milder conditions (e.g., room temperature to 60 °C) and gradually increase the temperature if the reaction is not proceeding. Monitor the reaction closely for the formation of byproducts.
-
Quantitative Data Summary
The following table summarizes representative yields for cross-coupling reactions of 4-halopyrazoles. Note that specific yields for this compound are limited in the literature; therefore, data for analogous compounds are included for comparison. The extent of dehalogenation is often not quantified but is generally observed to be lower for chloropyrazoles compared to bromo- and iodopyrazoles.[1][2]
| Reaction Type | Halogen | Catalyst System | Base | Solvent | Representative Yield of Coupled Product (%) | Notes on Dehalogenation |
| Suzuki-Miyaura | Chloro | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | Moderate (50-70%) | Less prone to dehalogenation compared to bromo and iodo derivatives.[1][2] |
| Bromo | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | High (80-93%) | Dehalogenation can be a significant side reaction.[1] | |
| Iodo | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | High (85-95%) | Most reactive, but most prone to dehalogenation.[1] | |
| Buchwald-Hartwig Amination | Chloro | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | Moderate | Lower reactivity compared to the bromo derivative.[1] |
| Bromo | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | High (60-90%) | Effective for amines lacking β-hydrogens.[1] | |
| Sonogashira Coupling | Chloro | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Moderate-Good | Requires higher temperatures than bromo or iodo derivatives.[4][6] |
| Bromo | Pd(OAc)₂ / XPhos | Et₃N | MeCN | Good | Less reactive than iodo derivative. | |
| Iodo | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | High (80-95%) | Most reactive, but also susceptible to side reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on conditions reported for challenging chloro-heterocycles.[2]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid (1.5 equiv.), a palladium pre-catalyst such as XPhos Pd G2 (2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to a dry reaction vessel equipped with a stir bar.
-
Solvent Addition: Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vessel and heat the mixture with stirring at a temperature ranging from 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is adapted from procedures for the amination of 4-halopyrazoles.[1]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precursor such as Pd₂(dba)₃ (2-5 mol%), a suitable ligand like tBuDavePhos (4-10 mol%), and a strong base such as sodium tert-butoxide (1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic extracts, dry, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
This protocol is based on general Sonogashira conditions, adapted for a less reactive chloride substrate.[4][6]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (5 mol%), and a copper(I) co-catalyst like CuI (10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and a base such as triethylamine (2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for dehalogenation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2][3] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two distinct substitution patterns.[1][3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The regioselectivity of this reaction is influenced by several key factors:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction to the less crowded carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely target for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is often protonated, which reduces its nucleophilicity and favors attack by the other nitrogen atom.[1][2]
-
Solvent: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[2][4][5]
-
Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which in turn can influence the ratio of the regioisomers formed.[1]
Q3: Are there alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: Yes, several alternative methods can provide high regioselectivity. The reaction of acetylenic ketones with substituted hydrazines has been shown to be highly regioselective and produces 1,3,5-substituted pyrazoles in excellent yields.[6][7] Another approach is the reaction of N-arylhydrazones with nitroolefins, which offers excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[8] Additionally, using ionic liquids as solvents in the reaction of cinnamaldehyde has been reported to yield a single, completely regioselective product.[9]
Q4: How can I separate a mixture of pyrazole regioisomers if regioselective synthesis is not possible?
A4: If a reaction produces a mixture of regioisomers, the most common method for separation is silica gel column chromatography.[10][11] The success of the separation depends on finding a suitable eluent system that provides differential mobility for the isomers on the stationary phase. Experimenting with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) during Thin Layer Chromatography (TLC) can help identify the optimal conditions for separation.[10][12]
Q5: What analytical techniques are used to confirm the structure of a specific pyrazole regioisomer?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing and distinguishing between pyrazole regioisomers. Both 1H and 13C NMR provide crucial information about the chemical environment of the atoms.[10] To definitively assign the structure of a specific regioisomer, a 2D NMR technique called Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful, as it can reveal through-space interactions between protons on the N-substituent and substituents at the C3 or C5 positions of the pyrazole ring.[10][11]
Troubleshooting Guide
Problem: My pyrazole synthesis is yielding a mixture of regioisomers with poor selectivity.
This is a common challenge, especially when using the Knorr synthesis with unsymmetrical 1,3-dicarbonyls.[3][13] The initial nucleophilic attack can occur at either of the non-equivalent carbonyl groups, leading to the formation of two different products.[14] The following workflow and suggestions can help improve the regioselectivity.
Caption: Troubleshooting workflow for poor pyrazole synthesis regioselectivity.
Data Presentation
The choice of solvent is a critical parameter for controlling regioselectivity. The following tables summarize the impact of different solvents on the formation of regioisomers in the reaction between unsymmetrical 1,3-diketones and hydrazines.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine
| Entry | Solvent | Temperature | Ratio of Regioisomers (3-CF₃ : 5-CF₃) | Total Yield (%) | Reference |
| 1 | EtOH | Room Temp | 40 : 60 | 95 | [4][5] |
| 2 | TFE | Room Temp | 85 : 15 | 98 | [4][5] |
| 3 | HFIP | Room Temp | 97 : 3 | 99 | [4][5] |
Regioisomer notation refers to the position of the trifluoromethyl (CF₃) group on the pyrazole ring.
Table 2: Regioselectivity in the Reaction of Acetylenic Ketones with Methylhydrazine
| Entry | Acetylenic Ketone Substituents (R¹, R²) | Regioisomeric Ratio (Major : Minor) | Yield (%) | Reference |
| 1 | R¹=Ph, R²=Ph | >98 : 2 | 95 | [6] |
| 2 | R¹=4-MeO-Ph, R²=Ph | >98 : 2 | 98 | [6] |
| 3 | R¹=4-Cl-Ph, R²=Ph | >98 : 2 | 91 | [6] |
The major regioisomer corresponds to the 1-methyl-3-R¹-5-R²-pyrazole.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies that demonstrate improved regioselectivity in fluorinated solvents.[3][4][5]
-
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
-
-
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in TFE or HFIP in a round-bottom flask equipped with a magnetic stir bar.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring progress using TLC until the starting material is consumed.[1][4]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.
-
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.[3][10][11]
-
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a mixture of ethyl acetate and hexanes, determined by prior TLC analysis)
-
Chromatography column and collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude mixture of regioisomers in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify which contain the separated, pure isomers.
-
Combine the fractions containing each pure regioisomer separately.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified regioisomers.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the regioselective synthesis of pyrazoles.
Caption: Knorr synthesis pathways leading to two possible pyrazole regioisomers.
Caption: Key factors that govern the regiochemical outcome of pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | Scilit [scilit.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
"scale-up challenges for the synthesis of 4-chloro-3-methyl-1H-pyrazole"
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 4-chloro-3-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent industrial approach is the direct chlorination of 3-methyl-1H-pyrazole. This is typically achieved using common chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA). An alternative, though less direct, route involves a multi-step synthesis, which might include the cyclization of a chlorinated precursor. The choice of route often depends on factors like cost of raw materials, safety considerations, and desired purity of the final product.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up synthesis revolve around the exothermic nature of the chlorination reaction and the handling of hazardous materials. Key concerns include:
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Thermal Runaway: Chlorination reactions of heterocyclic compounds can be highly exothermic. Without proper temperature control in a large reactor, this can lead to a dangerous increase in temperature and pressure.
-
Handling of Chlorinating Agents: Reagents like sulfuryl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated area are crucial.
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By-product Formation: The reaction can produce hazardous by-products, including hydrogen chloride gas, which requires appropriate scrubbing and disposal procedures.
Q3: How can the regioselectivity of the chlorination of 3-methyl-1H-pyrazole be controlled to favor the 4-chloro isomer?
A3: Controlling the position of chlorination is a critical challenge. Several factors influence the regioselectivity:
-
Solvent Choice: The use of specific solvents can influence the position of chlorination. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity in the formation of certain pyrazole isomers.[1]
-
Chlorinating Agent: The choice of chlorinating agent (e.g., sulfuryl chloride, TCCA, N-chlorosuccinimide) can affect the isomer ratio.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Presence of Additives: Acids or bases can alter the electronic properties of the pyrazole ring and influence the site of electrophilic attack.
Q4: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?
A4: Common impurities may include the undesired regioisomer (5-chloro-3-methyl-1H-pyrazole), unreacted 3-methyl-1H-pyrazole, and dichlorinated by-products. To minimize these:
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Optimize Reaction Conditions: Precise control of stoichiometry, temperature, and reaction time is crucial.
-
Purification Methods: Purification is often achieved through recrystallization or distillation. The choice of solvent for recrystallization is critical for obtaining a high-purity product. In some industrial processes, the product is isolated as a salt to improve purity.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Ensure efficient mixing, especially in a large reactor.- Verify the quality and stoichiometry of the starting materials. |
| Product loss during workup or purification. | - Optimize extraction and recrystallization solvents and procedures.- Consider alternative purification methods like distillation under reduced pressure. | |
| Poor Regioselectivity (High percentage of 5-chloro isomer) | Reaction conditions favor the formation of the undesired isomer. | - Screen different solvents, including fluorinated alcohols.[1]- Evaluate alternative chlorinating agents.- Lower the reaction temperature to assess the impact on the isomer ratio. |
| Exothermic Runaway | Poor heat dissipation at a larger scale. | - Immediately stop the addition of reagents.- Ensure the reactor's cooling system is functioning optimally.- For future runs, reduce the rate of addition of the chlorinating agent and consider using a more dilute solution. |
| Product Darkens or Decomposes | Reaction temperature is too high. | - Lower the reaction temperature.- Reduce the reaction time. |
| Presence of impurities that catalyze decomposition. | - Ensure the purity of starting materials and solvents. |
Data Presentation
Table 1: Illustrative Yields of Pyrazole Chlorination
The following table presents typical yields for the chlorination of pyrazole derivatives as reported in the literature. Note that these are not direct comparisons of lab-scale versus industrial-scale for this compound but provide an indication of expected efficiencies.
| Substrate | Chlorinating Agent | Scale | Yield of 4-chloro product (%) | Reference |
| Pyrazole | Electrochemical (NaCl) | Lab | 68 | [2] |
| 3,5-dimethylpyrazole | Electrochemical (NaCl) | Lab | 92 | [2] |
| 1,5-dimethylpyrazole | Electrochemical (NaCl) | Lab | 53 | [2] |
| 3-nitropyrazole | Electrochemical (NaCl) | Lab | 79 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of 3-methyl-1H-pyrazole (Lab Scale)
Disclaimer: This is a generalized lab-scale protocol and must be optimized for specific equipment and safety considerations before scaling up.
Materials:
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3-methyl-1H-pyrazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-1H-pyrazole (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in dichloromethane via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Considerations for Scale-Up Synthesis
Scaling up the synthesis of this compound requires careful consideration of the following:
-
Reactor Setup: A jacketed glass-lined or Hastelloy reactor with overhead stirring and a temperature control unit is recommended. The reactor should be equipped with a reflux condenser and a scrubbing system for off-gases (primarily HCl).
-
Reagent Addition: The chlorinating agent should be added sub-surface via a dip tube at a controlled rate to ensure efficient mixing and to manage the exotherm.
-
Temperature Control: The reactor's cooling system must be capable of handling the heat generated by the reaction. The reaction is typically run at low temperatures (0-10 °C) to improve selectivity and safety.
-
Work-up and Isolation: In a large-scale setting, quenching is a critical step that must be done carefully to control gas evolution and temperature. Phase separations are performed in the reactor or a dedicated extraction vessel. The product is typically isolated by crystallization and centrifugation, followed by drying in a vacuum oven.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
References
Technical Support Center: Alternative Chlorinating Agents for 3-Methyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative chlorinating agents for the synthesis of 4-chloro-3-methyl-1H-pyrazole. This resource is intended to assist in overcoming common experimental challenges and to provide detailed methodologies for alternative synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered when using traditional chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) for the chlorination of 3-methyl-1H-pyrazole?
A1: While effective, traditional chlorinating agents can present several challenges:
-
Handling and Safety: Sulfuryl chloride is a corrosive liquid that reacts violently with water and releases toxic gases (HCl and SO₂). N-chlorosuccinimide is a solid and generally safer to handle, but care must still be taken to avoid inhalation and skin contact.
-
Byproducts: The use of sulfuryl chloride generates acidic byproducts (HCl and SO₂) that need to be neutralized, complicating the work-up procedure. NCS produces succinimide, which is generally easier to remove.
-
Over-chlorination: Both reagents can lead to the formation of dichlorinated byproducts if the reaction is not carefully controlled.
-
Regioselectivity: While chlorination of pyrazoles typically occurs at the 4-position, the use of highly reactive agents can sometimes lead to a loss of regioselectivity, especially if other positions on the pyrazole ring are activated.
Q2: What are some viable and potentially safer or more efficient alternative chlorinating agents for 3-methyl-1H-pyrazole?
A2: Several alternative chlorinating agents have been successfully employed for the chlorination of pyrazoles and offer advantages in terms of handling, byproducts, and environmental impact. These include:
-
Trichloroisocyanuric Acid (TCCA): A solid, stable, and inexpensive reagent with a high active chlorine content. It is considered a greener alternative to many traditional chlorinating agents.[1][2]
-
Electrochemical Chlorination: This method generates the chlorinating species in situ from a chloride salt (e.g., NaCl), avoiding the handling of hazardous chlorine gas or other corrosive reagents.
-
Phosphorus Oxychloride (POCl₃): Often used in Vilsmeier-Haack type reactions, POCl₃ can act as both a chlorinating and formylating agent. This is particularly useful if a formyl group is also desired on the pyrazole ring.
Q3: I am observing low yields in my chlorination of 3-methyl-1H-pyrazole. What are the potential causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material.
-
Reaction Time and Temperature: The reaction may require a longer duration or an adjustment in temperature. For less reactive substrates, gentle heating may be necessary.
-
-
Sub-optimal Reagent Stoichiometry:
-
Chlorinating Agent: Ensure the correct molar equivalents of the chlorinating agent are used. An excess may lead to side products, while an insufficient amount will result in incomplete conversion.
-
-
Side Reactions:
-
Dichlorination: The formation of 4,5-dichloro-3-methyl-1H-pyrazole is a common side reaction. This can be minimized by careful control of the stoichiometry of the chlorinating agent and the reaction temperature.
-
N-Chlorination: Although less common for pyrazoles, N-chlorination can occur. This can often be reversed during aqueous work-up.
-
-
Purification Issues:
-
Product Loss: The product may be lost during extraction or purification. Ensure the pH of the aqueous layer is appropriate to prevent your product from remaining in the aqueous phase.
-
Co-elution: Impurities may co-elute with your product during column chromatography. Optimize your solvent system to achieve better separation.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no conversion of starting material | Insufficiently reactive chlorinating agent. | Consider a more powerful agent or the addition of a catalyst. For NCS, an acid catalyst can enhance reactivity. For electrochemical methods, adjust the current density. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of multiple products (observed by TLC/GC-MS) | Over-chlorination (dichlorination). | Reduce the equivalents of the chlorinating agent. Add the agent portion-wise to maintain a low concentration. Lower the reaction temperature. |
| Isomeric products (chlorination at other positions). | While the 4-position is electronically favored, steric hindrance or specific reaction conditions might influence regioselectivity. Analyze the isomeric ratio and consider a different chlorinating agent that offers higher regioselectivity. | |
| Difficult purification | Byproducts from the chlorinating agent. | Choose a reagent with byproducts that are easily removed (e.g., TCCA's byproduct, cyanuric acid, is often insoluble in organic solvents). Optimize the work-up procedure, including acid/base washes. |
| Product is water-soluble. | If the product is protonated and remains in the aqueous layer during extraction, carefully neutralize the aqueous phase and re-extract. |
Data Presentation
Table 1: Comparison of Alternative Chlorinating Agents for Substituted Pyrazoles
| Chlorinating Agent | Substrate | Product | Yield (%) | Reference |
| Trichloroisocyanuric Acid (TCCA) | 3,5-dimethylpyrazole | 4-chloro-3,5-dimethylpyrazole | 95 | [1][2] |
| Trichloroisocyanuric Acid (TCCA) | 1-phenylpyrazole | 4-chloro-1-phenylpyrazole | 98 | [1][2] |
| Electrochemical (NaCl) | Pyrazole | 4-chloropyrazole | 68 | |
| Electrochemical (NaCl) | 3,5-dimethylpyrazole | 4-chloro-3,5-dimethylpyrazole | 92 |
Note: Yields are highly dependent on the specific reaction conditions and substrate.
Experimental Protocols
Method 1: Mechanochemical Chlorination using Trichloroisocyanuric Acid (TCCA)
This method is solvent-free, rapid, and generally high-yielding.[1][2]
Materials:
-
3-methyl-1H-pyrazole
-
Trichloroisocyanuric acid (TCCA)
-
Shaker-type ball mill with stainless steel grinding jars and balls
Procedure:
-
In a stainless steel grinding jar, place 3-methyl-1H-pyrazole (1.0 mmol), TCCA (0.4 mmol), and stainless steel balls.
-
Securely close the jar and place it in the ball mill.
-
Mill the mixture at a frequency of 30 Hz for 30-60 minutes.
-
After milling, open the jar in a well-ventilated fume hood.
-
Add dichloromethane (DCM) to the solid mixture and stir.
-
Filter the mixture to remove the insoluble cyanuric acid byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Electrochemical Chlorination
This method avoids the use of hazardous chlorinating reagents by generating the active chlorine species in situ.
Materials:
-
3-methyl-1H-pyrazole
-
Sodium chloride (NaCl)
-
Divided electrochemical cell with a platinum anode and a graphite cathode
-
DC power supply
Procedure:
-
Prepare an aqueous solution of NaCl (e.g., 1 M) to serve as the electrolyte.
-
In the anodic compartment of the divided electrochemical cell, dissolve 3-methyl-1H-pyrazole in the NaCl solution.
-
Fill the cathodic compartment with the same NaCl solution.
-
Submerge the platinum anode in the anolyte and the graphite cathode in the catholyte.
-
Apply a constant current density (e.g., 10-20 mA/cm²) to the cell.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the anolyte with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflows for alternative chlorination methods.
References
Technical Support Center: Monitoring the Synthesis of 4-Chloro-3-methyl-1H-pyrazole
This guide provides technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 4-chloro-3-methyl-1H-pyrazole using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my this compound synthesis?
A1: The progress of the synthesis can be effectively monitored using either Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). TLC offers a rapid and simple method for qualitative analysis of the reaction mixture, allowing you to visualize the consumption of starting materials and the formation of the product. HPLC provides more detailed quantitative information, enabling precise determination of the conversion rate and purity of the product.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: A common synthetic route is the chlorination of 3-methyl-1H-pyrazole. Therefore, the primary starting material to monitor is 3-methyl-1H-pyrazole.
Q3: How do I choose between TLC and HPLC for reaction monitoring?
A3: The choice depends on the specific requirements of your experiment.
-
TLC is ideal for quick, frequent checks of the reaction's progress, especially during optimization of reaction conditions. It is cost-effective and requires minimal sample preparation.
-
HPLC is preferred when quantitative data is necessary, such as for kinetic studies, purity assessment, or when high sensitivity is required to detect minor byproducts.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The mobile phase is too polar or not polar enough.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Adjust the polarity of the mobile phase. Try a different solvent system.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid/ammonia to the mobile phase to reduce tailing. |
| No spots are visible | - The concentration of the sample is too low.- The compound does not visualize under UV light.- The compound has evaporated from the plate. | - Concentrate the sample or spot multiple times in the same location.- Use a different visualization technique, such as iodine vapor or a potassium permanganate stain.[1][2]- Ensure the plate is dried gently and not overheated. |
| Rf values are too high or too low | - The mobile phase is too polar (high Rf) or not polar enough (low Rf). | - To decrease the Rf, use a less polar mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).- To increase the Rf, use a more polar mobile phase (e.g., increase the proportion of ethyl acetate). |
| Spots are not separating | - The mobile phase does not have the right selectivity for the compounds. | - Try a different solvent system. For example, if a hexane/ethyl acetate mixture fails, consider a dichloromethane/methanol system. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No peaks are observed | - The detector is off or not set to the correct wavelength.- There is a leak in the system.- The sample was not injected properly. | - Ensure the detector is on and set to an appropriate wavelength for pyrazole derivatives (e.g., 210-254 nm).- Check for leaks throughout the system, from the pump to the detector.[3]- Verify the injection procedure and ensure the autosampler or manual injector is functioning correctly. |
| Broad or tailing peaks | - The column is degraded or contaminated.- The mobile phase pH is inappropriate for the analyte.- The sample is overloaded. | - Wash the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample or inject a smaller volume.[4] |
| Fluctuating baseline | - Air bubbles are in the pump or detector.- The mobile phase is not mixed properly or is contaminated.- The detector lamp is failing. | - Degas the mobile phase and purge the pump.[3][5]- Prepare fresh mobile phase and ensure all components are miscible.[3][5]- Replace the detector lamp.[5] |
| Inconsistent retention times | - The mobile phase composition is changing.- The column temperature is not stable.- The pump is not delivering a consistent flow rate. | - Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the proportioning valves.- Use a column oven to maintain a constant temperature.[5]- Check the pump for leaks and ensure the seals are in good condition.[3] |
Experimental Protocols
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Solvent System): A mixture of Hexane and Ethyl Acetate is a good starting point. The ratio can be optimized, but a 70:30 (v/v) mixture is often effective for separating pyrazole derivatives.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the diluted sample onto the TLC plate. Also, spot the starting material (3-methyl-1H-pyrazole) and, if available, a standard of the product (this compound) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. After the solvent has evaporated, visualize the spots under a UV lamp at 254 nm. Alternatively, staining with iodine vapor can be used.[1][2]
Expected TLC Results:
| Compound | Expected Rf Value (70:30 Hexane:Ethyl Acetate) | Appearance under UV (254 nm) |
| 3-methyl-1H-pyrazole (Starting Material) | ~ 0.3 | UV active |
| This compound (Product) | ~ 0.5 | UV active |
Note: Rf values are indicative and can vary based on the exact experimental conditions.
HPLC Monitoring Protocol
-
Method: Reverse-Phase HPLC (RP-HPLC).[6]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. A common starting point is an isocratic elution with 60:40 (v/v) MeCN:Water. For mass spectrometry compatible methods, a small amount of formic acid (e.g., 0.1%) can be added to both solvents.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at 220 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Expected HPLC Results:
| Compound | Expected Retention Time (60:40 MeCN:Water) |
| 3-methyl-1H-pyrazole (Starting Material) | ~ 2.5 min |
| This compound (Product) | ~ 4.0 min |
Note: Retention times are estimates and will depend on the specific HPLC system, column, and exact mobile phase composition.
Visual Guides
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. heteroletters.org [heteroletters.org]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-3-methyl-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone in the development of novel therapeutics, with the 4-position being a key site for diversification. The choice of the halide at this position—typically chlorine or bromine—is a critical decision that impacts reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of 4-chloro-3-methyl-1H-pyrazole and 4-bromo-3-methyl-1H-pyrazole in two of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Reactivity Overview
The reactivity of 4-halo-3-methyl-1H-pyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, the general order of reactivity is I > Br > Cl.[1] This fundamental principle dictates that 4-bromo-3-methyl-1H-pyrazole is generally more reactive than its 4-chloro counterpart.
While the bromo-derivative's higher reactivity can lead to milder reaction conditions and shorter reaction times, the chloro-derivative offers advantages in terms of lower cost and greater stability.[1] However, the successful activation of the more robust C-Cl bond often necessitates the use of more sophisticated and highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands.[1]
Data Presentation: Comparative Reactivity
The following tables summarize the comparative performance of 4-bromo- and 4-chloro-pyrazoles in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The provided yields are representative and can vary based on the specific coupling partners, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Halo-3-methyl-1H-pyrazoles with Arylboronic Acids
| Halogen | Catalyst System (Representative) | Reactivity | Typical Yield (%) | Remarks |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Table 2: Buchwald-Hartwig Amination of 4-Halo-3-methyl-1H-pyrazoles with Amines
| Halogen | Catalyst System (Representative) | Reactivity | Typical Yield (%) | Remarks |
| Bromo | Pd(dba)₂ / tBuDavePhos | High | 60-90 | The most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[1] |
| Chloro | Pd(dba)₂ / tBuDavePhos | Moderate | Moderate | Shows moderate reactivity, less than the bromo derivative.[1] |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Halo-3-methyl-1H-pyrazoles
To a reaction vessel are added the 4-halo-3-methyl-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., XPhos Pd G2 for the bromo-derivative, or a more active system like Pd(OAc)₂/SPhos for the chloro-derivative, 0.02-0.05 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., dioxane/water mixture) is added, and the mixture is heated with stirring for the appropriate time (typically 2-24 hours) at a temperature ranging from 80-110 °C. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Halo-3-methyl-1H-pyrazoles
In an inert atmosphere glovebox, a reaction vessel is charged with the 4-halo-3-methyl-1H-pyrazole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precursor (e.g., Pd(dba)₂, 0.05-0.10 equiv.), a suitable phosphine ligand (e.g., tBuDavePhos, 0.10-0.20 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv.).[1] Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours.[1] After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Analysis of Halogenated Pyrazoles in Cross-Coupling Reactions: A Guide for Researchers and Drug Development Professionals
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in therapeutic agents like kinase inhibitors. The functionalization of the pyrazole core, particularly at the C4-position, via cross-coupling reactions is a critical strategy for generating diverse compound libraries for drug discovery. This guide presents an objective, data-supported comparison of 4-iodo-, 4-bromo-, and 4-chloro-pyrazoles in key palladium-catalyzed cross-coupling reactions to inform the strategic selection of starting materials for synthesis campaigns.
General Reactivity Overview
The reactivity of halogenated pyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. Consequently, the general order of reactivity is Iodo > Bromo > Chloro. However, this trend is not absolute. The choice of catalyst, ligand, base, and solvent system can significantly influence reaction outcomes. While 4-iodopyrazoles are the most reactive, they can be more susceptible to side reactions such as dehalogenation. Conversely, 4-chloropyrazoles are often more stable and cost-effective but necessitate more specialized, highly active catalyst systems for efficient coupling. In some Suzuki-Miyaura reactions, bromo and chloro derivatives have shown superiority to iodopyrazoles due to a reduced tendency for dehalogenation.
Comparative Performance in Key Cross-Coupling Reactions
The choice of halogenated pyrazole has a profound impact on the efficiency and conditions required for various C-C and C-N bond-forming reactions.
-
Suzuki-Miyaura Coupling: This reaction is widely used for C-C bond formation. Iodopyrazoles and bromopyrazoles are generally reliable substrates. Chloropyrazoles require more advanced, highly active catalyst systems, often employing bulky, electron-rich ligands like SPhos or XPhos to achieve good yields.
-
Sonogashira Coupling: Essential for synthesizing alkynylpyrazoles, this reaction shows a clear reactivity trend of I > Br > Cl. Iodopyrazoles are highly reactive, while chloropyrazoles are challenging and demand specialized catalysts.
-
Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation. For the palladium-catalyzed amination of certain substrates, 4-bromo-1-tritylpyrazole proved more effective than its iodo or chloro counterparts. In other cases, copper(I) iodide-mediated reactions were effective for 4-iodopyrazoles with specific types of amines.
-
Heck Reaction: Used to form C-C bonds with alkenes, the Heck reaction generally follows the expected I > Br > Cl reactivity trend. Ligandless palladium-catalyzed systems have been successfully employed for coupling ethenyl-pyrazoles with bromo-indoles.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-halogenated pyrazoles in pivotal cross-coupling reactions. The provided yields are representative and can vary based on specific coupling partners and optimized reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95% | Most reactive, but can be prone to dehalogenation side reactions. |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93% | Generally offers a good balance of reactivity and stability. |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95% | Requires highly active catalyst systems with bulky, electron-rich ligands. |
Table 2: Sonogashira Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield | Notes |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 70-90% | The most commonly used and reactive halide for this transformation. |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80% | Less reactive than iodopyrazoles; may require higher temperatures. |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60% | Generally challenging and requires specialized, highly active catalysts. |
Table 3: Buchwald-Hartwig Amination
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield | Notes |
| Iodo | CuI | Highest | Good | Favorable for the amination of alkylamines possessing β-hydrogens. |
| Bromo | Pd(dba)₂/tBuDavePhos | Highest | 60-90% | The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens. |
| Chloro | Pd(dba)₂/tBuDavePhos | Moderate | Moderate | Shows moderate reactivity, less than the bromo derivative with this system. |
Experimental Protocols
Detailed and reproducible methodologies are paramount for successful synthesis.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 4-halogenated pyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the
Navigating Pyrazole Synthesis: A Comparative Guide to Alternatives for 4-chloro-3-methyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. The pyrazole scaffold is a privileged motif in medicinal chemistry, and its functionalization is a key step in the generation of novel therapeutic agents. While 4-chloro-3-methyl-1H-pyrazole is a commonly utilized building block, a range of alternative reagents offer distinct advantages in terms of reactivity, cost, and reaction compatibility. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the strategic design of synthetic routes.
Halogenated Pyrazoles: A Reactivity-Driven Choice
The most direct alternatives to this compound are its bromo and iodo counterparts. The choice between these 4-halo-3-methyl-1H-pyrazoles is primarily dictated by their reactivity in palladium-catalyzed cross-coupling reactions, which follows the general trend of C-I > C-Br > C-Cl bond lability. This trend translates to milder reaction conditions and often higher yields for the iodo and bromo derivatives, although this comes at a higher cost. Conversely, the chloro-derivative is more cost-effective but typically requires more active catalyst systems and harsher conditions to achieve comparable results.
Performance in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-halo-3-methyl-1H-pyrazoles in three ubiquitous cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The provided data is representative and can vary based on specific substrates and optimized reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Halo-3-methyl-1H-pyrazoles
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but more susceptible to dehalogenation side reactions. |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Offers a good balance between reactivity and stability. |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-85 | Requires highly active catalysts with bulky, electron-rich ligands. |
Table 2: Sonogashira Coupling of 4-Halo-3-methyl-1H-pyrazoles
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(PPh₃)₄, CuI, Et₃N | High | 70-90 | Generally provides high yields under mild conditions. |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than the iodo derivative, may require higher temperatures. |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60 | Often challenging and necessitates specialized, highly active catalysts. |
Table 3: Buchwald-Hartwig Amination of 4-Halo-3-methyl-1H-pyrazoles
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(dba)₂/tBuDavePhos | High | 70-95 | Favorable for the amination of alkylamines possessing β-hydrogens when using a copper catalyst. |
| Bromo | Pd(dba)₂/tBuDavePhos | Highest | 60-90 | The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens. |
| Chloro | CuI | Lowest | Low | Shows the lowest reactivity with the copper catalyst. |
Beyond Halogens: Boronic Esters as Versatile Coupling Partners
An increasingly popular alternative to halo-pyrazoles are pyrazole boronic acid derivatives, particularly the pinacol ester, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This reagent acts as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, offering excellent stability, low toxicity, and ease of handling compared to other organometallic reagents.
Table 4: Suzuki-Miyaura Coupling with 3-methyl-4-pyrazoleboronic Acid Pinacol Ester
| Coupling Partner | Catalyst System (Example) | Typical Yield Range (%) | Notes |
| Aryl Bromide | Pd(PPh₃)₄, Na₂CO₃ | 75-95 | Highly efficient for a wide range of aryl and heteroaryl bromides. |
| Aryl Chloride | XPhos Pd G2, K₃PO₄ | 60-85 | Can effectively couple with activated aryl chlorides. |
Other Organometallic Alternatives: Stille and Negishi Reagents
While less common than Suzuki-Miyaura coupling for pyrazole functionalization, Stille and Negishi couplings represent viable alternatives.
-
Stille Coupling: This reaction utilizes organostannane reagents, such as 4-(tributylstannyl)-3-methyl-1H-pyrazole. While effective, the high toxicity of organotin compounds is a significant drawback.
-
Negishi Coupling: Employing organozinc reagents, this method offers high reactivity and functional group tolerance. However, the moisture and air sensitivity of organozinc compounds requires stringent anhydrous reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-methyl-1H-pyrazole
A mixture of 4-bromo-3-methyl-1H-pyrazole (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is
"spectroscopic comparison of 4-chloro-3-methyl-1H-pyrazole with other pyrazole derivatives"
A Spectroscopic Comparison of 4-chloro-3-methyl-1H-pyrazole and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of this compound with other relevant pyrazole derivatives. The characterization of substituted pyrazoles is fundamental in medicinal chemistry and materials science, given their wide range of biological activities and unique photophysical properties.[1] A detailed spectroscopic analysis is essential for structural elucidation, purity assessment, and understanding the electronic properties that govern their function. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Comparative Spectroscopic Data
The electronic and structural variations among pyrazole derivatives, arising from different substituents, are directly reflected in their spectroscopic signatures. The following tables present a compilation of quantitative data to facilitate a direct comparison between this compound and other representative pyrazoles.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Pyrazole Derivatives
| Compound | H-3 | H-4/Substituent | H-5 | Other Protons | Solvent | Reference |
| Pyrazole | 7.62 (d) | 6.35 (t) | 7.62 (d) | 12.8 (br s, 1H, NH) | CDCl₃ | [2][3] |
| This compound | - | - | ~7.5 (s) | ~2.3 (s, 3H, CH₃), NH proton variable | CDCl₃ | Inferred from[4] |
| 4-chloro-1H-pyrazole | 7.65 (s) | - | 7.65 (s) | NH proton variable | DMSO-d₆ | [4] |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) | CDCl₃ | [1] |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) | CDCl₃ | [1] |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) | CDCl₃ | [1] |
Note: Chemical shifts are highly dependent on the solvent and concentration. The data for this compound is estimated based on the analysis of similar 4-halogenated and methylated pyrazoles.[4]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Pyrazole Derivatives
| Compound | C-3 | C-4 | C-5 | Other Carbons | Solvent | Reference |
| Pyrazole | 134.7 | 105.1 | 134.7 | - | CDCl₃ | [5] |
| This compound | ~145 | ~108 | ~128 | ~12 (CH₃) | CDCl₃ | Estimated |
| 4-chloro-1H-pyrazole | 130.6 | 108.6 | 130.6 | - | DMSO-d₆ | [6] |
| 3,5-Dimethylpyrazole | 148.0 | 105.9 | 148.0 | 13.5 (CH₃) | CDCl₃ | [5] |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | 151.6 | 114.4 | 128.3 | 13.8 (CH₃), Phenyl carbons | CDCl₃ | [7] |
Note: The presence of a methyl group at C-3 and a chloro group at C-4 significantly influences the chemical shifts. The methyl group is expected to shift the C-3 signal downfield, while the chlorine atom deshields C-4.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Substituted Pyrazoles
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected for this compound |
| N-H | Stretching | 3100 - 3500 (Broad due to H-bonding) | ~3150 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 | ~3050 - 3100 |
| C-H (Aliphatic, CH₃) | Stretching | 2850 - 3000 | ~2900 - 2980 |
| C=N / C=C | Ring Stretching | 1400 - 1600 | ~1450 - 1550 |
| C-Cl | Stretching | 600 - 800 | ~700 - 780 |
Note: The broad N-H stretching band is a characteristic feature of N-unsubstituted pyrazoles due to intermolecular hydrogen bonding.[1][8] The exact position of the C-Cl stretch can confirm the halogen's presence.
Table 4: UV-Vis Absorption and Mass Spectrometry Data
| Compound | UV-Vis λ_max (nm) | Solvent | Key MS Fragments (m/z) | Ionization Method |
| Pyrazole | 203 | Gas Phase | 68 (M⁺), 41, 39 | EI |
| This compound | ~210-225 | Ethanol | 116/118 (M⁺), 81, 54 | EI |
| 4-Nitro-1-phenylpyrazole | 312 | Ethanol | 203 (M⁺), 157, 77 | EI |
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 235-238, 285-293 | Ethanol | 168 (M⁺), 140, 123 | EI |
Note: The UV-Vis absorption for pyrazoles corresponds to π → π transitions.[9][10] Substituents can cause a bathochromic (red) or hypsochromic (blue) shift. The mass spectrum for this compound is expected to show a characteristic M+ and M+2 isotopic pattern for chlorine at a ratio of approximately 3:1.*
Experimental Protocols
The data presented in this guide are typically obtained using the following standard methodologies.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance).
-
Sample Preparation: Approximately 5-10 mg of the pyrazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[1]
-
Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer, Shimadzu).
-
Sample Preparation:
-
Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The frequencies of absorption bands are reported in wavenumbers (cm⁻¹).
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm.
-
Data Analysis: The wavelength of maximum absorption (λ_max) is reported in nanometers (nm).
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: The sample is introduced into the instrument, often after separation by chromatography.
-
Ionization: Electron Impact (EI) is a common method for pyrazoles, which causes fragmentation. Electrospray Ionization (ESI) is a softer technique that often yields the molecular ion peak [M+H]⁺.[11]
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and key fragment ions are analyzed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a pyrazole derivative.
Caption: Workflow for the spectroscopic characterization of pyrazole derivatives.
Discussion and Comparison
The spectroscopic data provides a detailed fingerprint for this compound, allowing for its differentiation from other derivatives.
-
¹H NMR: The absence of a signal in the typical H-4 region (~6.3 ppm) and the presence of a singlet for the H-5 proton are key indicators of 4-substitution. The methyl group at C-3 gives rise to a characteristic singlet around 2.3 ppm. The electron-withdrawing chlorine atom at the C-4 position is expected to cause a downfield shift of the adjacent C-5 proton signal compared to unsubstituted pyrazole.[4]
-
¹³C NMR: The substituent effects are more pronounced in the ¹³C NMR spectrum. The chlorine atom directly attached to C-4 causes a significant downfield shift for this carbon. The methyl group at C-3 also influences the chemical shift of its attached carbon.
-
FT-IR: The FT-IR spectrum is most useful for confirming the presence of key functional groups. A broad N-H stretch confirms the 1H-pyrazole tautomer, while a distinct C-Cl stretching frequency in the fingerprint region (600-800 cm⁻¹) confirms halogenation.
-
UV-Vis & MS: The UV-Vis spectrum, while less specific for detailed structure, provides information on the conjugated π-system. The position of λ_max is sensitive to the electronic nature of the substituents. Mass spectrometry provides the definitive molecular weight and the crucial isotopic pattern for chlorine, confirming the elemental composition of this compound. The fragmentation pattern can further help in elucidating the structure by showing the loss of fragments like CH₃, Cl, and HCN.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloro-6-(chloromethyl)-1-methyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidine - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
"biological activity of 4-chloro-3-methyl-1H-pyrazole derivatives compared to non-chlorinated analogs"
An Objective Comparison of the Biological Activity of 4-Chloro-3-Methyl-1H-Pyrazole Derivatives and Their Non-Chlorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of a halogen atom, particularly chlorine, into a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate the biological activity of a compound. This guide provides a comparative analysis of the biological activities of this compound derivatives against their non-chlorinated counterparts, drawing upon available experimental data from the scientific literature. The focus is on antimicrobial and anticancer activities, two areas where pyrazole derivatives have shown significant promise.
Summary of Biological Activity: Chlorinated vs. Non-Chlorinated Pyrazoles
The presence of a chlorine atom at the 4-position of the 3-methyl-1H-pyrazole ring can significantly influence the compound's biological profile. Generally, the chloro group can alter factors such as lipophilicity, electronic distribution, and steric hindrance, which in turn affects the molecule's interaction with biological targets.
Anticancer Activity
Studies suggest that halogen substitution on the pyrazole ring can enhance anticancer activity. For instance, pyrazoline derivatives containing chloro and bromo groups on a para-substituted benzene ring have demonstrated excellent cytotoxicity against various cancer cell lines, including human lung cancer (A549), fibrosarcoma (HT1080), and breast cancer (MCF-7).[1] While direct comparative data for a specific this compound derivative and its non-chlorinated analog is not always presented in a single study, the general trend indicates that chlorination is a favorable modification for enhancing cytotoxic effects.[1][2]
One study reported the synthesis of 1,4-dihydroindenopyrazole-oxindole conjugates and their evaluation for in vitro anticancer activity. Among the tested compounds, those with chlorine and methoxy substitutions exhibited the strongest antitumor activity against HeLa, A549, and MDA-MB231 cell lines, with IC50 values in the low micromolar range (1.33–4.33 µM).[2] Another study on benzofuro[3,2-c]pyrazole derivatives found that while the parent compounds showed some activity, related pyrazole derivatives were generally more potent against leukemia (K562), breast cancer (MCF-7), and lung cancer (A549) cell lines.[3]
Antimicrobial Activity
The effect of chlorination is also pronounced in the antimicrobial activity of pyrazole derivatives. Several studies have synthesized and screened this compound derivatives and found them to possess significant antibacterial and antifungal properties. For example, a series of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives were used to synthesize novel compounds that showed promising antimicrobial activity against a panel of bacteria and fungi.[4]
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data to compare the biological activity of chlorinated pyrazole derivatives with standards or related non-chlorinated structures. A direct comparison is often limited by the availability of studies that test both analogs under identical conditions.
| Compound Type | Biological Activity | Assay | Target Organism/Cell Line | Result (e.g., IC50, MIC) | Reference |
| Chloro-substituted Pyrazole Derivatives | Anticancer | Cytotoxicity Assay | HeLa, A549, MDA-MB231 | IC50 = 1.33–4.33 µM | [2] |
| Bromo-substituted Pyrazole Derivative | Anticancer | Cytotoxicity Assay | A549, HeLa, MCF-7 | IC50 = 8.0 µM, 9.8 µM, 5.8 µM | [1] |
| Pyrazole Benzamide Derivatives | Anticancer | MTT Assay | HCT-116, MCF-7 | IC50 = 7.74–82.49 µg/mL, 4.98–92.62 µg/mL | [1] |
| Doxorubicin (Standard) | Anticancer | MTT Assay | HCT-116, MCF-7 | IC50 = 5.23 µg/mL, 4.17 µg/mL | [1] |
| Pyrazolyl Quinoline Diones | Antimicrobial | Broth Microdilution | Various Bacteria & Fungi | Potent activity noted | [4] |
| Dichloro- and Trichloro-pyrazole Derivatives | Antimicrobial | In vitro assays | Selected Pathogens | Outstanding antimicrobial effects | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for assessing the anticancer and antimicrobial activities of pyrazole derivatives, based on methods described in the cited literature.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few more hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity Screening: Agar Diffusion and Broth Microdilution Methods
Agar Diffusion Method:
-
Microbial Culture: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity.
-
Plate Preparation: A suspension of the microorganism is uniformly spread onto the surface of an appropriate agar medium in a Petri dish.
-
Compound Application: Wells are created in the agar using a sterile cork borer, and a specific volume of the test compound solution (dissolved in a solvent like DMSO) is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., ciprofloxacin) is used as a positive control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): [4]
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Experimental Workflows
To better understand the experimental processes, the following diagrams illustrate the general workflows for anticancer and antimicrobial testing.
Caption: General workflow for determining the anticancer activity of pyrazole derivatives using the MTT assay.
Caption: Common workflows for assessing the antimicrobial activity of chemical compounds.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
A Comparative Guide to the Cost-Effectiveness of 4-Chloro-3-Methyl-1H-Pyrazole Versus Other Halogenated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant of success in chemical research and drug development. Halogenated pyrazoles, a versatile class of heterocyclic compounds, are widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their biological activity is significantly influenced by the nature and position of the halogen substituent. This guide provides a comprehensive cost-effectiveness analysis of 4-chloro-3-methyl-1H-pyrazole in comparison to its bromo and iodo analogues, supported by experimental data on their synthesis and relative performance.
Executive Summary
This guide demonstrates that while iodo- and bromo-pyrazoles may offer advantages in certain reaction types due to their higher reactivity, This compound presents a more cost-effective option for large-scale synthesis and initial screening campaigns. This is primarily attributed to the significantly lower cost of the chlorinating agent, N-chlorosuccinimide (NCS), compared to its bromo and iodo counterparts. The choice of halogenated pyrazole should therefore be a strategic decision based on the specific requirements of the research or development phase, balancing the need for reactivity with budgetary constraints.
Data Presentation: Synthesis and Cost Comparison
The cost-effectiveness of a halogenated pyrazole is a function of its synthetic accessibility (yield and reaction conditions) and the cost of the requisite starting materials. A common route to 4-halo-3-methyl-1H-pyrazoles involves the reaction of 3-methyl-1H-pyrazole with a suitable halogenating agent.
Table 1: Comparison of Synthetic Yields for Halogenated Pyrazoles
| Compound | Halogenating Agent | Typical Yield (%) | Reference |
| This compound | N-Chlorosuccinimide (NCS) | 53-92% (electrochemical) | |
| 4-Bromo-3-methyl-1H-pyrazole | N-Bromosuccinimide (NBS) | ~64% (oxidation of precursor) | [1] |
| 4-Iodo-3-methyl-1H-pyrazole | N-Iodosuccinimide (NIS) | ~79-97% (iodination of precursor) | [2][3] |
Note: Yields can vary significantly based on the specific reaction conditions and scale. The yields presented are indicative and sourced from various reported syntheses.
Table 2: Cost Analysis of Starting Materials
| Starting Material / Reagent | Supplier Example & Price (USD) | Cost per Gram (USD) |
| 3-Methyl-1H-pyrazole | Thermo Fisher Scientific (25g) | ~$10-15 |
| N-Chlorosuccinimide (NCS) | Thermo Fisher Scientific (50g) | ~$0.53 |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich (100g) | ~$0.44 |
| N-Iodosuccinimide (NIS) | Thermo Fisher Scientific (25g) | ~$1.48 |
| Hydrazine Hydrate | Thermo Fisher Scientific (100mL) | ~$0.91 |
| Ethyl Acetoacetate | Thermo Fisher Scientific (1L) | ~$0.10 |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. The prices listed are for research-grade chemicals and were retrieved in late 2025.
From the cost analysis, it is evident that N-chlorosuccinimide is the most economical halogenating agent, making the synthesis of this compound the most cost-effective on a raw material basis.
Performance Comparison
The performance of a halogenated pyrazole is application-dependent. In drug discovery, for instance, the halogen atom can influence binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.
Table 3: Illustrative Biological Activity of Halogenated Pyrazole Derivatives (from various studies)
| Compound Class | Biological Target | Halogen | IC50 / Activity | Reference |
| Pyrazole-based inhibitors | Kinases | Dichlorophenyl substitution | IC50 = 7.76 µM (HCT116) | [4] |
| Pyrazole-based chalcones | Anticancer (MCF7) | Chloro substitution | IC50 = 42.6 µM | [7] |
| Pyrazole derivatives | Anticancer (HNO-97) | Chloro substitution | >80% inhibition | [6] |
It is crucial to note that these data points are from different studies on various pyrazole scaffolds and are not a direct comparison of the title compounds. They serve to illustrate that chloro-substituted pyrazoles can exhibit significant biological activity. For a definitive performance comparison, it is recommended that researchers synthesize and test the series of 4-halo-3-methyl-1H-pyrazoles against their specific target of interest.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 4-halogenated 3-methyl-1H-pyrazoles. Researchers should consult the primary literature for detailed procedures and safety information.
General Procedure for the Halogenation of 3-Methyl-1H-pyrazole
This protocol is a generalized representation.
Materials:
-
3-Methyl-1H-pyrazole
-
Halogenating agent (N-Chlorosuccinimide, N-Bromosuccinimide, or N-Iodosuccinimide)
-
Solvent (e.g., Dichloromethane, Acetonitrile, or DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 3-methyl-1H-pyrazole in the chosen solvent, add the halogenating agent portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or gentle heating for a specified time (typically monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate for NIS and NBS).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4-halo-3-methyl-1H-pyrazole.
Mandatory Visualization
The selection of a cost-effective halogenated pyrazole is a multi-faceted decision. The following diagram illustrates a logical workflow for this process.
Conclusion
The choice between this compound and its bromo or iodo counterparts is a strategic one that should be guided by the specific goals and constraints of a research project. For initial high-throughput screening and large-scale synthesis where cost is a primary driver, this compound is the demonstrably more economical choice due to the lower price of its halogenating agent. However, for later-stage lead optimization where enhanced biological activity or specific metabolic properties are sought, the higher reactivity and potential for improved potency of 4-bromo- and 4-iodo-3-methyl-1H-pyrazole may justify their higher cost. It is recommended that researchers perform their own comparative studies to determine the optimal halogenated pyrazole for their specific application.
References
- 1. N-Chlorosuccinimide price,buy N-Chlorosuccinimide - chemicalbook [m.chemicalbook.com]
- 2. 296811000 [thermofisher.cn]
- 3. Ethyl acetoacetate, 99%, pure 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 4-chloro-3-methyl-1H-pyrazole: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 4-chloro-3-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages computational findings for structurally related pyrazole derivatives to offer valuable insights. The electronic properties of 4-chloro-1H-pyrazole and the influence of a C3-position methyl group are used as key reference points for comparison.
Understanding the Electronic Landscape of Pyrazoles
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic structure imparts them with a range of biological activities and makes them versatile building blocks in drug discovery and materials science. The electronic properties of pyrazole derivatives, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO energy gap, and the dipole moment, are crucial determinants of their reactivity, stability, and potential biological interactions. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these properties.
Comparative Analysis of Electronic Properties
To provide a meaningful comparison, this guide presents computational data for 4-chloro-1H-pyrazole and discusses the expected electronic impact of the methyl substituent in this compound. The methyl group is a well-known electron-donating group, and its presence at the C3 position of the pyrazole ring is anticipated to influence the electronic properties.
| Electronic Property | 4-chloro-1H-pyrazole (Reference) | This compound (Predicted) | Impact of 3-Methyl Group |
| HOMO Energy | (Typical range for halopyrazoles) | Expected to be higher (less negative) | Electron-donating nature of the methyl group destabilizes the HOMO, making the molecule a better electron donor. |
| LUMO Energy | (Typical range for halopyrazoles) | Expected to be slightly higher (less negative) | The methyl group's electron-donating effect can slightly destabilize the LUMO. |
| HOMO-LUMO Gap (ΔE) | (Typical range for halopyrazoles) | Expected to be slightly smaller | A smaller energy gap suggests increased reactivity and potential for enhanced biological activity. |
| Dipole Moment (µ) | (Calculated for similar pyrazoles) | Expected to be different from the reference | The addition of the methyl group will alter the overall charge distribution and thus the dipole moment of the molecule. |
Note: The values for 4-chloro-1H-pyrazole are based on typical findings for halogenated pyrazoles in computational studies. The predictions for this compound are inferred from the known electronic effects of methyl substitution on aromatic rings.
Computational Protocols
The following section outlines a typical computational methodology for determining the electronic properties of pyrazole derivatives, based on established practices in the field.
Methodology: Density Functional Theory (DFT)
DFT calculations are a common and reliable method for investigating the electronic structure of molecules.
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d) or higher.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. This includes:
-
HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.
-
Dipole Moment: This provides information about the overall polarity of the molecule.
-
Visualizing Computational Workflows and Electronic Relationships
Diagram 1: Computational Workflow for Electronic Property Analysis
Caption: A typical workflow for the computational analysis of a molecule's electronic properties.
Diagram 2: Relationship between Electronic Properties and Molecular Behavior
A Comparative Guide to the Mechanistic Nuances of Reactions Involving 4-Chloro-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone in the development of novel therapeutics and agrochemicals. Among the various substituted pyrazoles, 4-chloro-3-methyl-1H-pyrazole serves as a versatile intermediate for introducing molecular diversity at the C4 position. This guide provides a comparative analysis of the mechanistic aspects of key reactions involving this substrate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The information presented is supported by experimental data from related systems to inform synthetic strategy and reaction optimization.
Comparative Performance in Key Synthetic Transformations
The reactivity of this compound is benchmarked against its bromo and iodo counterparts in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura and Buchwald-Hartwig reactions. The general trend in reactivity for halo-heterocycles in these transformations is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energy.[1] Consequently, the less reactive C-Cl bond in this compound necessitates more robust catalytic systems to achieve efficient transformations.
Table 1: Performance Comparison of 4-Halo-3-methyl-1H-pyrazoles in Suzuki-Miyaura Coupling
| Halogen | Typical Catalyst System | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| Chloro | Pd(OAc)₂, SPhos/XPhos, K₃PO₄ | Low | 30-60 | Requires highly active, bulky, and electron-rich phosphine ligands. Higher temperatures and longer reaction times are often necessary. |
| Bromo | Pd(PPh₃)₄, Na₂CO₃ | Medium | 60-90 | Generally reliable with standard palladium catalysts. Good balance between reactivity and stability. |
| Iodo | Pd(PPh₃)₄, Na₂CO₃ | High | 70-95 | Most reactive substrate, allowing for milder reaction conditions. May be prone to side reactions like dehalogenation. |
Table 2: Performance Comparison of 4-Halo-3-methyl-1H-pyrazoles in Buchwald-Hartwig Amination
| Halogen | Typical Catalyst System | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| Chloro | Pd₂(dba)₃, BrettPhos/XPhos, NaOtBu | Low | 40-70 | Requires specialized, sterically hindered biaryl phosphine ligands. Strong bases are typically employed. |
| Bromo | Pd₂(dba)₃, BINAP, NaOtBu | Medium | 70-90 | Efficient coupling with a broad range of amines using standard catalyst systems. |
| Iodo | Pd₂(dba)₃, P(tBu)₃, NaOtBu | High | 75-95 | Highly reactive, but the potential for catalyst inhibition by the iodide anion can sometimes lower yields compared to the bromo-analog. |
Mechanistic Pathways and Key Intermediates
The choice of synthetic route is critically dependent on an understanding of the underlying reaction mechanisms. Below, we delineate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, alongside the pathway for nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For an electron-deficient heterocycle like this compound, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-determining step.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The mechanism is similar to the Suzuki-Miyaura coupling but involves the coordination of an amine and subsequent deprotonation to form a palladium-amido complex.[3] The choice of a bulky, electron-rich ligand is crucial for promoting both the oxidative addition of the aryl chloride and the final reductive elimination step.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
As an alternative to palladium-catalyzed methods for C-N bond formation, nucleophilic aromatic substitution (SNAr) can be considered. This reaction typically proceeds via a two-step addition-elimination mechanism involving a discrete Meisenheimer intermediate.[4] However, recent studies suggest that for some systems, the reaction may proceed through a concerted mechanism.[4] For this compound, the electron-withdrawing nature of the pyrazole ring activates the C4 position towards nucleophilic attack.
Caption: Stepwise mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols
The following are representative experimental protocols adapted from literature procedures for similar substrates. Optimization will be required for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Solvent and Degassing: Add a suitable solvent (e.g., dioxane/water 4:1). Degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%) and a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., sodium tert-butoxide or LiHMDS, 2.2 equiv.).
-
Solvent: Add anhydrous solvent (e.g., THF or toluene).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Conclusion
The selection of an appropriate synthetic strategy for the functionalization of this compound requires a thorough understanding of the underlying reaction mechanisms and the inherent reactivity of the C-Cl bond. While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer broad substrate scope and high functional group tolerance, they necessitate the use of advanced, highly active catalyst systems to overcome the inertness of the chloro-substituent. In contrast, nucleophilic aromatic substitution presents a potentially more atom-economical alternative for the introduction of certain nucleophiles, provided the reaction conditions are suitable. This guide serves as a foundational resource for the rational design of synthetic routes involving this compound, enabling researchers to make informed decisions to accelerate their research and development endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 4-chloro-3-methyl-1H-pyrazole Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction products derived from 4-chloro-3-methyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. Understanding the structural outcomes of its functionalization is critical for the rational design of novel compounds with desired properties. This document outlines key reaction pathways, presents comparative spectroscopic data for structural confirmation, and provides detailed experimental protocols.
Introduction to the Reactivity of this compound
This compound offers several reactive sites for further chemical modification. The pyrazole ring can undergo N-substitution at either of the two nitrogen atoms, while the chloro-substituent at the C4 position provides a handle for various palladium-catalyzed cross-coupling reactions. The methyl group at the C3 position can also influence the reactivity and regioselectivity of these transformations. This guide will focus on the structural characterization of products resulting from N-alkylation, N-arylation, and C-C bond-forming reactions.
Comparative Analysis of Reaction Products
The following sections detail the synthesis and structural characterization of various derivatives of this compound. The spectroscopic data presented allows for a clear comparison of the structural features of each product class.
N-Alkylation Products
N-alkylation of this compound typically yields a mixture of two regioisomers: 4-chloro-1,3-dimethyl-1H-pyrazole and 4-chloro-1,5-dimethyl-1H-pyrazole. The ratio of these isomers is influenced by the reaction conditions, including the choice of base, solvent, and alkylating agent.
Table 1: Comparative Spectroscopic Data for N-Alkylated this compound Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key MS (m/z) |
| 4-chloro-1,3-dimethyl-1H-pyrazole | 7.25 (s, 1H, H5), 3.75 (s, 3H, N-CH3), 2.20 (s, 3H, C-CH3) | 148.1 (C3), 138.5 (C5), 110.2 (C4), 36.5 (N-CH3), 11.8 (C-CH3) | 130.0 (M+) |
| 4-chloro-1,5-dimethyl-1H-pyrazole | 7.30 (s, 1H, H3), 3.80 (s, 3H, N-CH3), 2.25 (s, 3H, C-CH3) | 140.3 (C5), 139.8 (C3), 110.5 (C4), 34.2 (N-CH3), 10.5 (C-CH3) | 130.0 (M+) |
Note: The chemical shifts are approximate and can vary slightly based on the specific experimental conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C4 position serves as an excellent handle for introducing aryl, heteroaryl, and vinyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The reactivity of 4-halopyrazoles in these reactions generally follows the trend I > Br > Cl, meaning that 4-chloropyrazoles often require more active catalyst systems for efficient coupling.[1]
Table 2: Comparative Data for C4-Functionalized this compound Derivatives
| Reaction Type | Product Example | 1H NMR (CDCl3, δ ppm) | Key MS (m/z) |
| Suzuki Coupling | 3-methyl-4-phenyl-1H-pyrazole | 7.60-7.30 (m, 6H, Ar-H & pyrazole-H), 2.30 (s, 3H, CH3) | 158.1 (M+) |
| Heck Coupling | 3-methyl-4-styryl-1H-pyrazole | 7.50-7.20 (m, 7H, Ar-H & pyrazole-H), 7.10 (d, 1H, vinyl-H), 6.90 (d, 1H, vinyl-H), 2.35 (s, 3H, CH3) | 184.1 (M+) |
| Buchwald-Hartwig Amination | N-phenyl-(3-methyl-1H-pyrazol-4-yl)amine | 7.40-6.80 (m, 6H, Ar-H & pyrazole-H), 5.80 (br s, 1H, NH), 2.25 (s, 3H, CH3) | 173.1 (M+) |
Note: The data presented for Suzuki, Heck, and Buchwald-Hartwig products are based on analogous 4-substituted pyrazoles due to the limited direct data for this compound. The exact spectroscopic values may vary.
Experimental Protocols
General Procedure for N-Alkylation of this compound
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile, a base (e.g., K2CO3 or NaH, 1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. The alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-alkylated pyrazoles.
General Procedure for Suzuki-Miyaura Cross-Coupling
In an oven-dried flask, this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq) are combined. A degassed mixture of a solvent such as dioxane and water (e.g., 4:1) is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the desired C4-aryl or C4-heteroaryl pyrazole.[1]
Visualizing Reaction Pathways and Workflows
Synthesis of N-Alkylated Pyrazoles
Caption: Workflow for the N-alkylation of this compound.
Structural Confirmation Workflow
Caption: General workflow for the structural confirmation of reaction products.
This guide serves as a foundational resource for researchers working with this compound. For definitive structural elucidation, it is always recommended to perform a comprehensive analysis using a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
References
Safety Operating Guide
Proper Disposal of 4-chloro-3-methyl-1H-pyrazole: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 4-chloro-3-methyl-1H-pyrazole must adhere to strict safety protocols for its disposal to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times during handling and disposal.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile rubber) |
| Eye/Face Protection | Safety Goggles/Face Shield | Must provide a complete seal around the eyes |
| Skin and Body Protection | Laboratory Coat | Full-length, long-sleeved |
| Respiratory Protection | Fume Hood or Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[3] If dust or aerosols may be generated, a respirator is necessary.[2] |
2. Spill Management
In the event of a spill, immediate action is crucial to prevent contamination and exposure.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains or waterways.[3]
-
Absorption: For small spills, use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the chemical.[3][4]
-
Collection: Carefully sweep or vacuum the absorbed material into a designated, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
-
Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.
3. Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste in accordance with all local, regional, and national regulations.[5][6]
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including unused product, contaminated materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept tightly closed.[3][5]
Step 2: Storage
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4]
-
The storage area should be secure and accessible only to authorized personnel.[2][5]
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal company.
-
Provide the waste disposal company with a complete and accurate safety data sheet (SDS) for this compound.
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
4. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 15878-08-7 | 4-Chloro-3-methyl-1H-pyrazole, 95% [aspirasci.com]
Personal protective equipment for handling 4-chloro-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-chloro-3-methyl-1H-pyrazole, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most detailed information before handling this compound.[4]
Quantitative Data Summary
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2)[1][2] | GHS07 (Exclamation Mark)[3] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Irritation (Category 2)[1][2] | GHS07 (Exclamation Mark)[3] | P280: Wear protective gloves/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| May cause respiratory irritation (STOT SE 3)[2][3] | GHS07 (Exclamation Mark)[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4] P271: Use only outdoors or in a well-ventilated area.[3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] P319: Get medical help if you feel unwell.[4] |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[5] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[5][6]
-
Hand Protection : Wear disposable, chemical-resistant gloves (e.g., nitrile) at all times.[5] Gloves should be inspected before use and changed immediately upon known or suspected contact with the chemical.[7] For tasks with a higher risk of exposure, consider double-gloving.
-
Body Protection : A lab coat buttoned to its full length is required to protect as much skin as possible.[5] For larger quantities or in the event of a spill, a complete chemical-resistant suit may be necessary.[6]
-
Respiratory Protection : If engineering controls such as a chemical fume hood are not sufficient to keep exposures below permissible limits, a respirator is required.[5] For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[6] In situations with a higher risk of aerosol generation, a chemical cartridge-type respirator may be necessary.[7] All respirator use requires prior medical evaluation and fit-testing.[5]
-
Footwear : Wear closed-toe and closed-heel shoes that cover the entire foot.[5]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Experimental Workflow
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Don all required personal protective equipment as outlined above.
-
Conduct all handling and experimental procedures in a well-ventilated area, preferably within a chemical fume hood.[1][9]
-
-
Handling :
-
Storage :
Disposal Plan
-
Waste Collection : All waste contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method : Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1][4][8] Do not allow the product to enter drains or waterways.[1][6] Entrust disposal to a licensed waste disposal company.[1] Contaminated packaging should also be disposed of in accordance with local and national regulations.[1]
Emergency Procedures
-
In case of skin contact : Immediately wash with plenty of water.[1] If skin irritation occurs, seek medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1]
-
In case of eye contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do, and continue rinsing.[4] If eye irritation persists, get medical advice/attention.[1]
-
If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[3][4] Get medical help if you feel unwell.[4]
-
If swallowed : Rinse mouth.[8] Do NOT induce vomiting.[3][9] Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
Spills : In the event of a spill, evacuate the area.[6] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[3] Avoid creating dust.[1][6] Prevent the spill from entering drains.[1][6]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. aaronchem.com [aaronchem.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
